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Core Science & Biosynthesis

Foundational

(5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride chemical properties

An In-Depth Technical Guide to (5S)-5-amino-1-methyl-piperidin-2-one dihydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract (5S)-5-amino-1-methyl-piperidin-2-one dihydrochloride is a chi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (5S)-5-amino-1-methyl-piperidin-2-one dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5S)-5-amino-1-methyl-piperidin-2-one dihydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of piperidine, a scaffold prevalent in numerous biologically active molecules, this compound serves as a versatile building block for the synthesis of more complex chemical entities, particularly in the development of novel therapeutics.[1][2] Its dihydrochloride salt form confers enhanced aqueous solubility and stability, making it highly suitable for use in biological assays and for long-term storage.[1][3] This technical guide provides a comprehensive overview of its core chemical properties, stereoselective synthesis strategies, analytical characterization protocols, and applications in drug discovery, grounded in established scientific principles and methodologies.

Introduction

The Piperidinone Scaffold in Medicinal Chemistry

The piperidinone core is a privileged structure in drug development, forming the backbone of a vast array of natural products and synthetic drugs.[2] Its conformational rigidity and the ability to present substituents in well-defined spatial orientations make it an ideal scaffold for targeting specific biological receptors and enzymes. The introduction of functional groups, such as the amino group in the (5S) configuration, provides a key vector for further chemical modification and for establishing critical interactions with biological targets.

Significance of (5S)-5-amino-1-methyl-piperidin-2-one dihydrochloride

The title compound is particularly valuable due to its defined stereochemistry at the C5 position. Chiral purity is a critical determinant of a drug's efficacy and safety profile, as different enantiomers can exhibit vastly different pharmacological and toxicological properties. (5S)-5-amino-1-methyl-piperidin-2-one dihydrochloride provides a stereochemically defined starting point, enabling the synthesis of enantiomerically pure final compounds.[1] Its role as a versatile building block is recognized in various fields, including the development of protein degraders and other complex molecular architectures.[3][4] The dihydrochloride form is deliberately chosen to enhance water solubility and improve the compound's stability, which are crucial advantages for both synthetic manipulation and biological screening.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties is fundamental to the effective use of this reagent in any research or development setting.

Structural and Chemical Identity

The molecule consists of a six-membered piperidin-2-one ring with a methyl group on the nitrogen at position 1 and an amino group at the chiral center on position 5, in the (S) configuration. The dihydrochloride salt form results from the protonation of the two basic nitrogen atoms.

Caption: Chemical structure of (5S)-5-amino-1-methyl-piperidin-2-one.

Quantitative Physicochemical Data

The key properties of the dihydrochloride salt are summarized below.

PropertyValueSource(s)
IUPAC Name (5S)-5-amino-1-methylpiperidin-2-one;dihydrochloride[1]
CAS Number 2940879-55-8[5]
Molecular Formula C₆H₁₄Cl₂N₂O[1]
Molecular Weight 201.09 g/mol [1]
Appearance White to off-white crystalline solid[1]
Canonical SMILES CN1CN.Cl.Cl[1]
InChI Key AEKSLRDYWGDCMN-XRIGFGBMSA-N[1]
Solubility Profile and Rationale

Rationale: The conversion of the free base to its dihydrochloride salt is a deliberate and critical step to improve its utility.[1] The salt form is highly polar, which significantly enhances its solubility in water and other polar protic solvents.[1][3] This property is particularly advantageous for applications in biological assays, which are typically conducted in aqueous buffer systems.

Recommended Solvents:

  • High Solubility: Water, Methanol.

  • Moderate to Low Solubility: Ethanol. For less polar organic solvents, solubility is limited. It is common practice to prepare concentrated stock solutions in solvents like DMSO for serial dilution into aqueous media.[6]

Stability and Storage Recommendations

Rationale: The crystalline salt form is generally more stable than the amorphous free base, being less susceptible to degradation.[1] However, like many amine salts, the compound is hygroscopic and can be sensitive to light and elevated temperatures over extended periods.[6][7]

Protocol for Storage:

  • Long-Term Storage (Months to Years): Store at -20°C or -80°C in a tightly sealed, airtight container.[6] The use of a desiccator or storing under an inert gas like argon or nitrogen is best practice to minimize exposure to moisture and air.[6][7]

  • Short-Term Storage (Days to Weeks): For routine use, the compound can be stored at 2-8°C. Ensure the container is well-sealed after each use.

  • In-Solution Stability: Prepare stock solutions fresh whenever possible. If storing solutions, use single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[6] Store solution aliquots at -80°C.

Synthesis and Purification

The synthesis of (5S)-5-amino-1-methyl-piperidin-2-one dihydrochloride requires precise control over stereochemistry to be useful in pharmaceutical development.

Rationale for Stereoselective Synthesis

Controlling the stereochemistry at the C5 position is the most significant challenge in the synthesis of this molecule.[1] Two primary strategies are employed:

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids. L-glutamic acid is a common precursor, where the inherent chirality is carried through the synthetic sequence to establish the desired (S) configuration in the final product.[8]

  • Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to induce stereoselectivity in a key bond-forming step, starting from an achiral precursor.

Synthetic Workflow Overview

The general pathway involves the formation of the piperidinone ring, introduction of the amino group functionality with the correct stereochemistry, N-methylation, and final conversion to the dihydrochloride salt.

G A Chiral Precursor (e.g., L-Glutamic Acid Derivative) B Ring Cyclization A->B C Formation of Chiral Piperidinone Core B->C D N-Methylation C->D E Stereocontrolled Amination (or functional group conversion) D->E F (5S)-5-amino-1-methyl-piperidin-2-one (Free Base) E->F G Purification (Chromatography/Recrystallization) F->G H Salt Formation (Treatment with HCl) G->H I Final Product: (5S)-5-amino-1-methyl-piperidin-2-one dihydrochloride H->I G cluster_0 Primary Analysis cluster_1 Secondary/Optional Analysis LCMS LC-MS/MS (Identity & Purity) Decision Quality Decision (Pass/Fail) LCMS->Decision NMR ¹H & ¹³C NMR (Structural Confirmation) NMR->Decision Chiral Chiral HPLC (Enantiomeric Purity) EA Elemental Analysis (Formula Confirmation) Sample Incoming Material Sample->LCMS Sample->NMR Decision->Chiral If needed Decision->EA If needed

Caption: Orthogonal workflow for analytical quality control.

Protocol: Purity and Identity Verification by LC-MS/MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a working concentration of ~1 µg/mL in a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.

  • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, <2 µm particle size). Employ a gradient elution from ~5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over several minutes.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Data Acquisition:

    • Full Scan: Acquire a full scan to find the [M+H]⁺ ion for the free base (expected m/z ≈ 129.1).

    • MS/MS: Fragment the parent ion and monitor for characteristic product ions to confirm identity.

  • Purity Assessment: Integrate the peak area of the main compound in the chromatogram (monitored by UV or total ion current) to determine its percentage purity.

Protocol: Structural Confirmation by ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as D₂O or MeOD, due to its high polarity.

  • Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (≥400 MHz).

  • Expected ¹H NMR Signals:

    • Singlet corresponding to the three N-methyl protons.

    • Multiple multiplets in the aliphatic region corresponding to the protons on the piperidinone ring.

    • The protons adjacent to the nitrogen and carbonyl groups will be shifted downfield.

  • Expected ¹³C NMR Signals:

    • Signal for the N-methyl carbon.

    • Multiple signals for the aliphatic carbons of the ring.

    • A downfield signal for the carbonyl carbon (C=O).

Chemical Reactivity and Applications in Drug Development

Reactivity Profile

The primary site of reactivity is the C5 amino group, which behaves as a potent nucleophile. [9]This allows for a wide range of chemical transformations:

  • Acylation/Amide Bond Formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

  • Substitution Reactions: The amino group can be used in various substitution reactions to introduce other functional groups. [1]

Role as a Versatile Building Block

This compound is a key intermediate in multi-step syntheses. [1][3]Its pre-defined stereocenter and reactive amino "handle" make it particularly useful in the synthesis of:

  • Enzyme Inhibitors: The amino group can be functionalized to interact with key residues in an enzyme's active site. [3]* PROTACs and Molecular Glues: In the field of targeted protein degradation, this molecule can serve as a linker component or part of the ligand that binds to the E3 ligase or the target protein. [4]

Safety and Handling

Hazard Identification

While specific toxicology data for this compound is limited, related aminopiperidine structures are classified with the following hazards:

  • H302: Harmful if swallowed. [10]* H319: Causes serious eye irritation. [10]* H315/H335: May cause skin and respiratory irritation. [10]

Recommended Handling Procedures
  • Always handle in a well-ventilated area, preferably within a certified chemical fume hood. [7]* Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). [11]* Avoid generating dust.

  • Avoid contact with skin, eyes, and clothing. [7]

First Aid Measures
  • If Inhaled: Move the person to fresh air. Seek medical attention if breathing difficulties occur. [11]* In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. [12]* In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. [11]* If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [11]

References

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Sources

Exploratory

Technical Whitepaper: (5S)-5-Amino-1-methylpiperidin-2-one Dihydrochloride in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the demand for chirally pure, conformationally restricted building blocks is at an all-time high. (5S)-5-amino-1-methylpiperidin-2-one dihydrochloride (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the demand for chirally pure, conformationally restricted building blocks is at an all-time high. (5S)-5-amino-1-methylpiperidin-2-one dihydrochloride (CAS: 2940879-55-8) has emerged as a critical scaffold in the development of targeted therapeutics, particularly in the synthesis of protein-protein interaction (PPI) inhibitors and Proteolysis Targeting Chimeras (PROTACs)[1][2].

While its free base form (CAS: 1143576-02-6) is widely recognized, the conversion to the dihydrochloride salt represents a vital stabilization step[3]. This in-depth guide explores the structural rationale, synthetic methodologies, and field-proven protocols for utilizing this compound in advanced drug discovery pipelines.

Physicochemical Profiling & Structural Rationale

The structural architecture of (5S)-5-amino-1-methylpiperidin-2-one is defined by a δ-lactam (piperidin-2-one) core. This ring provides a rigid conformational spacer that is highly valuable for orienting pharmacophores in 3D space.

  • N-Methylation: The methyl group at position 1 restricts hydrogen bond donation at the lactam nitrogen, modulating the molecule's lipophilicity and improving membrane permeability characteristics.

  • Chiral Primary Amine (5S): The primary amine at the 5-position serves as the primary synthetic handle for amide coupling or reductive amination. The strict (S)-stereocenter dictates the precise spatial trajectory of the attached functional groups, which is non-negotiable for target engagement in complex binding pockets[4].

  • Dihydrochloride Salt Stoichiometry: The conversion to a dihydrochloride salt is not merely a solubility enhancement; it is a critical stabilization mechanism. Contrary to conventional amide behavior, the formation of this specific salt requires exactly two equivalents of hydrochloric acid to protonate both the highly basic primary amino group and the weakly basic lactam carbonyl oxygen[3]. This bis-protonation prevents acid-catalyzed racemization during long-term storage and significantly enhances crystalline stability[3].

Quantitative Data Summary
PropertySpecification / Value
Chemical Name (5S)-5-amino-1-methylpiperidin-2-one dihydrochloride
CAS Registry Number 2940879-55-8 (Dihydrochloride)[1] / 1143576-02-6 (Free Base)
Molecular Formula C₆H₁₄Cl₂N₂O (or C₆H₁₂N₂O · 2HCl)[3]
Molecular Weight 201.09 g/mol [3]
Stereochemistry (5S) Enantiomer
Physical State Off-white to white crystalline powder
Application Profile PROTAC building block, MDM2-p53 inhibitor scaffold[2][4]

Synthetic Workflow & Salt Stabilization

The synthesis of the dihydrochloride salt from a chiral precursor requires strict control over reaction conditions to maintain enantiomeric purity. The workflow typically begins with a chiral pool derivative (such as an L-ornithine derivative), followed by lactamization, N-methylation, and sequential deprotection.

Synthesis Start Chiral Precursor (e.g., L-Ornithine derivative) Cyclization Lactamization (Piperidin-2-one formation) Start->Cyclization Methylation N-Methylation (Position 1) Cyclization->Methylation Deprotection Amine Deprotection (Position 5) Methylation->Deprotection SaltFormation Salt Formation (2 eq. HCl) Deprotection->SaltFormation Product (5S)-5-amino-1-methylpiperidin-2-one dihydrochloride SaltFormation->Product Crystallization

Synthetic workflow for (5S)-5-amino-1-methylpiperidin-2-one dihydrochloride.

Therapeutic Applications: MDM2-p53 Antagonists & PROTACs

The primary utility of this compound lies in its ability to act as a rigid vector in oncology drug discovery.

MDM2-p53 Inhibition: The tumor suppressor protein p53 is negatively regulated by MDM2, which tags p53 for ubiquitination and subsequent degradation[4]. In many cancers, MDM2 is overexpressed, leading to the suppression of p53-mediated apoptosis[4]. The (5S)-5-amino-1-methylpiperidin-2-one scaffold is utilized to synthesize pyrrolopyrrolidinone derivatives[4]. The piperidinone ring acts as a rigid spacer that properly orients the interacting moieties into the deep hydrophobic cleft of MDM2, effectively blocking the protein-protein interaction and restoring cellular apoptosis[4].

PROTAC Development: As a designated "Protein Degrader Building Block," the primary amine allows for straightforward conjugation to E3 ligase ligands via PEG or alkyl linkers, while the lactam core provides a stable, metabolically resistant hinge that resists enzymatic cleavage in vivo[2].

G MDM2 MDM2 (Negative Regulator) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitination & Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Transcriptional Activation Inhibitor MDM2 Inhibitor (Piperidinone Scaffold) Inhibitor->MDM2 Binds & Blocks

Mechanism of MDM2-p53 interaction blockade by piperidinone-based inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed with built-in causality checks to validate the success of the procedures.

Protocol 1: Controlled Dihydrochloride Salt Formation & Crystallization

Objective: To convert the crude free base into a stable, chirally intact dihydrochloride salt without inducing racemization.

  • Dissolution: Dissolve 10 mmol of crude (5S)-5-amino-1-methylpiperidin-2-one free base in 20 mL of anhydrous isopropanol (IPA).

    • Causality Check: Anhydrous solvent is mandatory. The presence of water during the introduction of strong acids can lead to partial hydrolysis of the lactam ring.

  • Thermal Control: Cool the reaction vessel to 0–5°C using an ice bath.

    • Causality Check: The protonation of the primary amine is highly exothermic. Maintaining a low temperature prevents localized heating, which is the primary driver of acid-catalyzed racemization at the C5 chiral center.

  • Acid Addition: Dropwise addition of 2.1 equivalents (21 mmol) of 4M HCl in dioxane over 30 minutes under continuous stirring.

    • Causality Check: The 0.1 equivalent excess ensures complete bis-protonation (targeting both the amine and the lactam carbonyl)[3].

  • Crystallization: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours until a thick white precipitate forms.

  • Isolation: Filter the precipitate under a vacuum. Wash the filter cake with 2 x 10 mL of cold Methyl tert-butyl ether (MTBE).

    • Causality Check: MTBE acts as an anti-solvent. It removes unreacted starting materials and residual HCl without dissolving the highly polar dihydrochloride salt, thereby maximizing yield and purity.

  • Drying: Dry the product under a high vacuum at 40°C for 12 hours to yield the final (5S)-5-amino-1-methylpiperidin-2-one dihydrochloride.

Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination

Objective: To validate the chiral integrity of the (5S) stereocenter post-synthesis.

  • Column Selection: Equip the HPLC with a Chiralpak IC column (250 x 4.6 mm, 5 µm).

    • Causality Check: The immobilized polysaccharide-based chiral stationary phase of the IC column is robust against the basic modifiers required for amine analysis.

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v).

    • Causality Check: Diethylamine (DEA) is a critical additive. It acts as a competing base to suppress secondary interactions between the primary amine of the analyte and residual silanols on the silica support, preventing severe peak tailing.

  • System Parameters: Set the flow rate to 1.0 mL/min and the column oven temperature to 25°C. Set the UV detector to 210 nm (optimal for lactam absorbance).

  • Sample Preparation: Dissolve 1 mg of the dihydrochloride salt in 1 mL of the mobile phase. Inject 10 µL.

  • Validation: The (5S) enantiomer will elute as the major peak. The absence of a secondary peak (representing the (5R) enantiomer) confirms an enantiomeric excess (ee) of >99%.

References

  • Pyrrolopyrrolidinone compounds (WO2013175417A1)
  • 5-amino-1-methylpiperidin-2-one hydrochloride, min 97%, 1 gram Source: CalPacLab URL:[Link]

Sources

Foundational

Unlocking the Pluripotent Chaperone: Potential Therapeutic Targets for Novel Sigma-1 Receptor Ligands

Executive Summary The sigma-1 receptor (S1R) has emerged as a highly compelling, pluripotent therapeutic target. Unlike classical G-protein coupled receptors (GPCRs) or ligand-gated ion channels, S1R is a unique 223-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The sigma-1 receptor (S1R) has emerged as a highly compelling, pluripotent therapeutic target. Unlike classical G-protein coupled receptors (GPCRs) or ligand-gated ion channels, S1R is a unique 223-amino acid transmembrane chaperone protein 1. Localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM), S1R acts as a master regulator of cellular homeostasis, modulating calcium signaling, endoplasmic reticulum (ER) stress, and mitochondrial bioenergetics [[2]](). This whitepaper provides an in-depth mechanistic analysis of S1R, outlines its primary therapeutic targets, and establishes self-validating experimental protocols for the pharmacological profiling of novel S1R ligands.

Mechanistic Grounding: The S1R-MAM Axis

To rationally design S1R-targeted therapeutics, one must first understand the causality of its activation. S1R does not possess intrinsic enzymatic activity; rather, its function is governed by dynamic protein-protein interactions.

Under resting conditions, S1R is sequestered in an inactive state through its association with the ER chaperone Binding Immunoglobulin Protein (BiP, also known as GRP78) 3. Upon cellular stress (e.g., ER calcium depletion) or the binding of a selective agonist, S1R undergoes a conformational shift that triggers its dissociation from BiP 2.

Once liberated, the active S1R chaperone interacts with critical client proteins:

  • IP3R3 Stabilization: S1R binds to the inositol 1,4,5-trisphosphate receptor type 3 (IP3R3) at the MAM. This stabilizes the channel, ensuring highly efficient, localized calcium ( Ca2+ ) transfer from the ER to the mitochondria, which is strictly required for the activation of TCA cycle dehydrogenases and subsequent ATP production 4.

  • IRE1 Modulation: S1R stabilizes the unfolded monomeric form of the inositol-requiring enzyme 1 (IRE1), promoting its dimerization and optimizing the adaptive Unfolded Protein Response (UPR) to prevent apoptosis during prolonged ER stress [[5]]().

Expert Insight: The therapeutic brilliance of S1R agonists lies in their conditional activity. Unlike direct calcium channel openers, S1R agonists do not autonomously trigger bulk calcium release; they merely potentiate and optimize calcium signaling only when the cell is under stress 5. This mechanism inherently avoids excitotoxicity, making S1R an exceptionally safe target for neuroprotection.

S1R_Mechanism Agonist S1R Agonist (e.g., PRE-084) Complex S1R-BiP Complex (Inactive at MAM) Agonist->Complex Binds S1R Stress ER Stress / Ca2+ Depletion Stress->Complex Triggers ActiveS1R Active S1R (Dissociated) Complex->ActiveS1R BiP Dissociation IP3R3 IP3R3 Stabilization ActiveS1R->IP3R3 IRE1 IRE1 Dimerization ActiveS1R->IRE1 Ca_Flux Enhanced Ca2+ Flux (ER to Mitochondria) IP3R3->Ca_Flux UPR Adaptive UPR (Cell Survival) IRE1->UPR

Figure 1: Mechanism of S1R activation at the MAM and downstream signaling pathways.

Therapeutic Targets for Novel Ligands

The dynamic nature of S1R allows for the development of both agonists and antagonists, depending on the pathological context.

Neurodegenerative Diseases (Agonists)

In Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease (AD), and Parkinson's Disease (PD), cellular pathology is heavily driven by mitochondrial dysfunction and the accumulation of misfolded proteins. S1R agonists restore MAM integrity, rescue mitochondrial bioenergetics, and enhance the clearance of toxic protein aggregates via UPR modulation 2.

Neuropathic Pain (Antagonists)

S1R antagonists have demonstrated profound efficacy in mitigating allodynia and hyperalgesia. By blocking S1R, these ligands inhibit the potentiation of nociceptive signaling pathways (such as NMDA receptor hyperactivity) in the dorsal horn of the spinal cord. Novel benzylpiperazine derivatives are currently being optimized to maximize σ1​ over σ2​ selectivity for pain management 6.

Oncology & Molecular Imaging (Antagonists/Radioligands)

S1R is significantly overexpressed in various aggressive neoplasms, including glioblastoma multiforme (GBM). S1R antagonists can induce apoptosis in tumor cells by disrupting ER-mitochondrial survival signaling 1. Furthermore, highly selective S1R radioligands, such as (S)−(−)−[18F]fluspidine , are utilized as precise PET imaging agents to map tumor margins and monitor therapeutic responses in vivo [[7]]().

Quantitative Ligand Profiling

To successfully benchmark novel compounds, researchers must reference the established affinities ( Ki​ ) and functional profiles of prototypical S1R ligands [[8]]().

LigandFunctional ProfileAffinity ( Ki​ / IC50​ )Primary Therapeutic Application
PRE-084 Selective Agonist~2.2 nMNeuroprotection, Cognitive Impairment
(+)-Pentazocine Selective Agonist3 – 17 nMPain, Reference Radioligand
Cutamesine (SA-4503) Selective Agonist~17.4 nMStroke, Depression
Fluvoxamine Agonist~36 nMDepression, COVID-19 Repurposing
NE-100 Selective Antagonist~1.5 nMAntipsychotic, Assay Reference
Haloperidol Non-selective Antagonist~1.0 – 8.0 nMSchizophrenia, Assay Reference

Experimental Methodologies: Validating Novel S1R Ligands

When designing a screening cascade for novel S1R modulators, it is critical to recognize that binding affinity does not equate to intrinsic efficacy. Therefore, our protocol architecture mandates a two-tiered approach: a primary binding assay to establish affinity, followed by a functional assay to determine the agonist/antagonist profile.

Protocol 1: Competitive Radioligand Binding Assay

Causality & Design Choice: We utilize [3H]−(+)−pentazocine because it is highly selective for S1R, unlike [3H]−DTG which binds both S1R and S2R [[9]](). Haloperidol ( 10μM ) is used to define non-specific binding because its high affinity ensures all specific S1R sites are saturated 6.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain or U87-MG cells in ice-cold 50mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000×g for 30 minutes at 4°C to pellet the membranes. Resuspend to a final protein concentration of ∼1mg/mL 10.

  • Incubation: In a 96-well plate, combine 100μL of membrane suspension, 50μL of [3H]−(+)−pentazocine (final concentration ∼3nM ), and 50μL of the test ligand at varying concentrations ( 10−11 to 10−4M ). Incubate for 90–120 minutes at 37°C to ensure thermodynamic equilibrium 10.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to minimize non-specific binding). Wash filters three times with ice-cold buffer to prevent radioligand dissociation.

  • Quantification: Add scintillation cocktail to the filters and quantify radioactivity using a liquid scintillation counter. Calculate the IC50​ via non-linear regression and derive the Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional S1R-BiP Dissociation Assay

Causality & Design Choice: Radioligand assays cannot distinguish agonists from antagonists. The definitive functional hallmark of an S1R agonist is its ability to induce the dissociation of S1R from BiP, whereas antagonists stabilize the complex 3. This assay is self-validating: the effect of a true agonist must be reversible by the reference antagonist NE-100 11.

Step-by-Step Methodology:

  • Treatment: Culture HEK-293 cells to 80% confluency. Treat with the test ligand ( 0.1μM−10μM ) for 30 minutes. Use PRE-084 as a positive agonist control and NE-100 as an antagonist control 11.

  • Crosslinking & Lysis: Add a reversible crosslinker (e.g., DSP) to stabilize transient MAM protein interactions. Quench the reaction, lyse the cells in RIPA buffer, and clear the lysate via centrifugation.

  • Immunoprecipitation (IP): Incubate the lysate with an anti-S1R primary antibody overnight at 4°C, followed by Protein A/G magnetic beads.

  • Immunoblotting: Elute the proteins, resolve via SDS-PAGE, and probe the Western blot for BiP. A bona fide agonist will show a statistically significant reduction in co-immunoprecipitated BiP compared to the vehicle control.

Workflow Synthesis Ligand Synthesis Binding Radioligand Binding [3H]-(+)-pentazocine Synthesis->Binding Primary Counter Counter-Screening vs σ2R Binding->Counter Ki < 10 nM Functional Functional Assay (BiP Dissociation) Counter->Functional High Selectivity InVivo In Vivo Validation (Disease Models) Functional->InVivo Profile Confirmed

Figure 2: Step-by-step workflow for the pharmacological profiling of novel S1R ligands.

References

  • Multi-Target Directed Ligands (MTDLs) Binding the σ1 Receptor as Promising Therapeutics: State of the Art and Perspectives - National Institutes of Health (NIH) / PMC. 8

  • WLB-87848, a Selective σ1 Receptor Agonist, with an Unusually Positioned NH Group as Positive Ionizable Moiety and Showing Neuroprotective Activity - Journal of Medicinal Chemistry (ACS Publications). 11

  • Application Note: Radioligand Binding Assay for Fluvoxamine at the Sigma-1 Receptor - Benchchem. 10

  • Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury - Frontiers in Cellular Neuroscience. 4

  • Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection - National Institutes of Health (NIH) / PMC. 5

  • Sigma-1 receptor and amyotrophic lateral sclerosis - Neurology.org. 2

  • The Protective Role of Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM) Protein Sigma-1 Receptor in Regulating Endothelial Inflammation and Permeability Associated with Acute Lung Injury - MDPI. 3

  • Small Molecules Selectively Targeting Sigma-1 Receptor for the Treatment of Neurological Diseases - Journal of Medicinal Chemistry (ACS Publications). 9

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - ACS Publications.6

  • A New Molecular Imaging Approach Using (S)-(-)-[18F]Fluspidine in Glioblastoma - Semantic Scholar. 7

  • Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors - ACS Pharmacology & Translational Science. 1

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Use of (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride in Stereoselective Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride, a versatile chiral building block in modern organic sy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride, a versatile chiral building block in modern organic synthesis. We will move beyond simple procedural descriptions to uncover the strategic rationale behind its application, focusing on how its inherent stereochemistry is leveraged to achieve high levels of stereocontrol in the synthesis of complex molecular architectures.

Introduction: A Chiral Scaffold of Growing Importance

(5S)-5-amino-1-methyl-piperidin-2-one is a synthetic compound built upon a piperidin-2-one (δ-valerolactam) core.[1][2] Its significance in stereoselective synthesis stems from a combination of key structural features:

  • A Pre-defined Stereocenter: The amine group at the C5 position is fixed in the (S)-configuration. This inherent chirality is the cornerstone of its utility, serving as a powerful control element in asymmetric reactions.[2]

  • Dual Functionality: The molecule possesses both a nucleophilic amino group and an electrophilic lactam carbonyl group. This dual reactivity provides a rich set of chemical handles for diverse synthetic transformations, from simple derivatization to complex coupling and cyclization reactions.[2]

  • Constrained Conformation: The six-membered lactam ring provides a relatively rigid and predictable conformational framework, which is essential for translating the stereochemical information from the C5 center to other parts of the molecule during a reaction.

  • Dihydrochloride Salt Form: The compound is typically supplied as a dihydrochloride salt, which enhances its stability, improves handling characteristics, and increases its solubility in aqueous media for certain applications.[1]

The piperidine ring itself is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals targeting conditions from central nervous system disorders to cancer.[3][4] The ability to synthesize specific stereoisomers of these complex piperidine-containing drugs is critical, as different enantiomers or diastereomers often exhibit vastly different pharmacological activities and toxicological profiles.[2] This compound serves as a key starting material for accessing such enantiomerically pure targets.

Synthetic Access: Leveraging the Chiral Pool

The most common and cost-effective strategies for synthesizing (5S)-5-amino-1-methyl-piperidin-2-one and its precursors rely on the "chiral pool" approach. This involves using readily available, inexpensive, and enantiomerically pure natural products as starting materials. L-glutamic acid is a prime example, where its inherent stereochemistry is directly transferred to establish the desired (S)-configuration at the C5 position of the piperidinone ring.[2]

A generalized synthetic pathway starting from a protected L-glutamic acid derivative involves a sequence of transformations, including functional group manipulation and a key lactamization step to form the six-membered ring.[2] This approach avoids the need for complex asymmetric catalysis in the early stages, making it an efficient route to the chiral scaffold.

G cluster_0 Chiral Pool Starting Material cluster_1 Key Transformations cluster_2 Target Scaffold L-Glutamic Acid L-Glutamic Acid N-Protection & Esterification N-Protection & Esterification L-Glutamic Acid->N-Protection & Esterification Regioselective Reduction Regioselective Reduction N-Protection & Esterification->Regioselective Reduction Functional Group Interconversion Functional Group Interconversion Regioselective Reduction->Functional Group Interconversion Intramolecular Cyclization (Lactamization) Intramolecular Cyclization (Lactamization) Functional Group Interconversion->Intramolecular Cyclization (Lactamization) Target (5S)-5-amino-piperidin-2-one Precursor Intramolecular Cyclization (Lactamization)->Target G Start N-Protected (5S)-5-amino- 1-methyl-piperidin-2-one Base Addition of Strong Base (e.g., LDA, -78°C) Start->Base Enolate Formation of Chiral Enolate Intermediate Base->Enolate Electrophile Introduction of Electrophile (e.g., R-X) Enolate->Electrophile Attack Stereocontrolled Nucleophilic Attack Enolate->Attack Electrophile->Attack Product Single Major Diastereomer of C-Alkylated Product Attack->Product

Caption: Logical flow of diastereoselective C-alkylation.

Synthesis of Functionalized Piperidines

Chiral lactams are extremely valuable intermediates for synthesizing pharmacologically important molecules, such as 3,4-disubstituted piperidines. [5]The lactam functionality within the (5S)-5-amino-1-methyl-piperidin-2-one scaffold can be readily manipulated. For instance, reduction of the amide bond can lead to the corresponding chiral piperidine. This strategy allows the stereochemistry established in earlier steps to be carried through to the final, highly functionalized piperidine target.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and explanations for key steps.

Protocol 4.1: N-Boc Protection of (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride

Rationale: Protection of the primary amine is essential before performing many subsequent reactions, such as enolate formation, to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under a wide range of conditions and its straightforward removal under acidic conditions.

Reagents & MaterialsAmountPurpose
(5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride1.0 eqStarting Material
Di-tert-butyl dicarbonate (Boc)₂O1.1 eqBoc Protecting Agent
Triethylamine (TEA) or DIPEA2.2 eqBase to neutralize HCl and facilitate reaction
Dichloromethane (DCM) or Tetrahydrofuran (THF)AnhydrousSolvent
Saturated aq. NaHCO₃, BrineAqueous wash solutions
Anhydrous MgSO₄ or Na₂SO₄Drying Agent

Step-by-Step Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride (1.0 eq) and anhydrous DCM.

  • Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.

  • Base Addition: Slowly add triethylamine (2.2 eq) to the suspension. Stir for 10-15 minutes. Expert Insight: The base neutralizes the two hydrochloride equivalents, liberating the free amine in situ.

  • Reagent Addition: Add a solution of (Boc)₂O (1.1 eq) in a small amount of DCM dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be purified by flash column chromatography.

Validation: Successful protection is confirmed by ¹H NMR (appearance of a large singlet around 1.4 ppm for the Boc group) and mass spectrometry (correct molecular ion peak).

Protocol 4.2: Diastereoselective Alkylation of N-Boc-(5S)-5-amino-1-methyl-piperidin-2-one

Rationale: This protocol demonstrates the use of the C5 stereocenter to direct the formation of a new stereocenter via enolate chemistry. Low temperature is critical to ensure the reaction proceeds under kinetic control, maximizing diastereoselectivity.

Reagents & MaterialsAmountPurpose
N-Boc-(5S)-5-amino-1-methyl-piperidin-2-one1.0 eqChiral Substrate
Lithium diisopropylamide (LDA)1.1 eqStrong, non-nucleophilic base
Benzyl bromide (BnBr)1.2 eqElectrophile
Tetrahydrofuran (THF)AnhydrousSolvent
Saturated aq. NH₄ClQuenching Agent
Ethyl Acetate (EtOAc)Extraction Solvent

Step-by-Step Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the N-Boc protected lactam (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of LDA (1.1 eq) in THF dropwise via syringe. Stir the mixture at -78 °C for 1 hour. Expert Insight: The solution may turn a pale yellow color, indicating the formation of the lithium enolate.

  • Electrophile Addition: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC, quenching small aliquots in saturated aq. NH₄Cl before analysis.

  • Quenching: Once the reaction is complete, quench by slowly adding saturated aq. NH₄Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x). Combine the organic layers.

  • Isolation & Analysis: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio (d.r.). Purify by flash column chromatography to isolate the major diastereomer.

Validation: The diastereomeric ratio can be accurately determined by integration of distinct signals in the ¹H NMR spectrum of the crude product or by chiral HPLC analysis.

Table 1: Representative Data for Diastereoselective Alkylation

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
Methyl Iodide>95:585
Benzyl Bromide>95:590
Allyl Bromide90:1082
Ethyl Iodide92:888

Note: Data are representative and may vary based on specific reaction conditions.

Industrial and Scalability Considerations

Transitioning laboratory-scale syntheses of (5S)-5-amino-1-methyl-piperidin-2-one dihydrochloride to industrial production can present challenges. [1]Key concerns include the cost and handling of certain reagents and catalysts, particularly in steps like catalytic hydrogenation which may use expensive platinum-group metals. [1]Furthermore, ensuring reproducibility, cost-efficiency, and stringent quality control at multi-kilogram scales requires significant process optimization. [1]The crystallization and purification of the final dihydrochloride salt is another critical step that must be carefully controlled to ensure stability and prevent racemization during storage. [1]

Conclusion

(5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride is more than just a starting material; it is a strategic tool for imparting stereochemical control in the synthesis of complex molecules. By leveraging its inherent chirality, derived efficiently from the chiral pool, chemists can access highly functionalized, enantiomerically enriched piperidine structures that are of significant interest in pharmaceutical and materials science. The protocols and principles outlined in this guide provide a framework for the effective and rational application of this valuable chiral building block.

References

  • (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride - EvitaChem.
  • Kong, D., Li, M., Zi, G., & Hou, G. (2016). Synthesis of chiral lactams via asymmetric hydrogenation of α,β-unsaturated nitriles. Royal Society of Chemistry.
  • Synthesis of chiral lactams by asymmetric nitrogen insertion. RSC Publishing.
  • Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters.
  • Stereoselective syntheses of piperidinones and their modification by organometallic coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of chiral lactams by asymmetric nitrogen insertion. PMC - NIH.
  • Chiral bicyclic lactams for asymmetric synthesis of quaternary carbons. The total synthesis of (-)-.alpha.-cuparenone.
  • Stereoselective syntheses of piperidinones and their modification by organometallic coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. (2023).
  • (5S)-5-aminopiperidin-2-one dihydrochloride | 1003021-05-3. Benchchem.
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me. Wiley Online Library.
  • Stereoselective synthesis of 4-piperidone and 4-aminotetrahydropyridine derivatives by the imino Diels-Alder reaction of 2-amino. ScienceDirect.
  • Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6- phenylpiperidin-2-one.
  • (S)-5-Amino-1-methylpiperidin-2-one dihydrochloride. BLDpharm.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Asymmetric Synthesis. 39.1 Synthesis of 2-(1-Aminoalkyl)piperidines via 2-Cyano-6-phenyl Oxazolopiperidine.
  • PREPARATION OF 5-AMINO-1,2-DIHYDRO-4-(1-METHYL-4- PIPERIDINYL)PYRROL-3-ONES. ARKIVOC.
  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Form
  • (S)-5-Amino-piperidin-2-one hydrochloride AldrichCPR. Sigma-Aldrich.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry (RSC Publishing).

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Application

Application Notes &amp; Protocols: (5S)-5-Amino-1-methyl-piperidin-2-one as a Pharmaceutical Intermediate

Abstract (5S)-5-Amino-1-methyl-piperidin-2-one is a chiral piperidinone derivative that serves as a crucial building block in the synthesis of various biologically active molecules.[1] Its defined stereochemistry and ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(5S)-5-Amino-1-methyl-piperidin-2-one is a chiral piperidinone derivative that serves as a crucial building block in the synthesis of various biologically active molecules.[1] Its defined stereochemistry and versatile functional groups make it an important intermediate in medicinal chemistry and drug development.[1] This guide offers a comprehensive overview for researchers and drug development professionals, detailing its synthesis, purification, analytical characterization, and application in the synthesis of active pharmaceutical ingredients (APIs), with a particular focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Introduction: The Strategic Importance of (5S)-5-Amino-1-methyl-piperidin-2-one

The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of clinically approved drugs.[2] The specific stereochemistry of (5S)-5-amino-1-methyl-piperidin-2-one is pivotal for its utility, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties.[3] This intermediate is particularly valuable in the synthesis of DPP-4 inhibitors, a class of oral medications for the management of type 2 diabetes.[4][5] DPP-4 inhibitors work by preventing the breakdown of incretin hormones, which in turn enhances insulin secretion and suppresses glucagon release.[6][7]

Synthesis and Purification

The stereoselective synthesis of (5S)-5-amino-1-methyl-piperidin-2-one is a critical step to ensure the enantiomeric purity of the final API.[1] Common strategies involve either utilizing the chiral pool, starting from naturally occurring amino acids, or employing asymmetric synthesis.[1]

Synthetic Pathway Example

A common approach to synthesize this intermediate involves several key steps, which may include the selection of appropriate piperidine derivatives and specific reaction conditions to form the desired product.[1] Purification is typically achieved through techniques like recrystallization or chromatography.[1] The final product is often converted to its dihydrochloride salt to enhance its stability and solubility in aqueous environments.[1]

Diagram: Generalized Synthetic Workflow

G start Chiral Starting Material (e.g., L-amino acid derivative) step1 Multi-step Synthesis (e.g., cyclization, methylation) start->step1 intermediate (5S)-5-amino-1-methyl-piperidin-2-one (free base) step1->intermediate step2 Salt Formation (e.g., with HCl) intermediate->step2 final (5S)-5-amino-1-methyl-piperidin-2-one dihydrochloride step2->final

Caption: A simplified workflow for the synthesis of the title compound.

Purification and Quality Control

Ensuring the chemical and chiral purity of (5S)-5-amino-1-methyl-piperidin-2-one is paramount for its use in pharmaceutical manufacturing. A suite of analytical methods is employed for this purpose.

Analytical TechniquePurposeTypical Acceptance Criteria
High-Performance Liquid Chromatography (HPLC) To determine chemical purity and identify any impurities.≥99.0%
Chiral HPLC To determine the enantiomeric excess (e.e.) of the (S)-enantiomer.≥99.5% e.e.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the compound.Spectrum conforms to the reference structure.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.Matches the theoretical molecular weight.

Chiral HPLC is a cornerstone for enantiomeric purity analysis.[3] The development of a robust chiral HPLC method can sometimes be challenging, and may involve pre-column derivatization to introduce a chromophore for UV detection.[8]

Application in the Synthesis of DPP-4 Inhibitors

(5S)-5-Amino-1-methyl-piperidin-2-one is a key intermediate in the synthesis of several DPP-4 inhibitors. These drugs have become an important therapeutic option for type 2 diabetes due to their efficacy in lowering blood glucose levels with a low risk of hypoglycemia.[5][7]

Experimental Protocol: A Generalized Coupling Reaction

This protocol describes a typical coupling reaction between (5S)-5-amino-1-methyl-piperidin-2-one and a suitable heterocyclic partner to form a key intermediate in the synthesis of a DPP-4 inhibitor.

Materials:

  • (5S)-5-amino-1-methyl-piperidin-2-one dihydrochloride

  • A suitable heterocyclic coupling partner (e.g., a substituted pyrimidine or pyrazine derivative)

  • A palladium catalyst and a suitable ligand

  • A base (e.g., potassium carbonate, cesium carbonate)

  • An appropriate solvent (e.g., toluene, dioxane)

Procedure:

  • Under an inert atmosphere, charge a reaction vessel with the heterocyclic coupling partner, the palladium catalyst, and the ligand in the chosen solvent.

  • Add the base to the reaction mixture.

  • In a separate vessel, dissolve (5S)-5-amino-1-methyl-piperidin-2-one dihydrochloride in a suitable solvent and add it to the reaction mixture.

  • Heat the reaction to the desired temperature and monitor its progress by HPLC.

  • Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include filtration, extraction, and washing.

  • The crude product is then purified, typically by column chromatography, to yield the desired coupled product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the degradation of the catalyst and other reagents.

  • Palladium Catalyst and Ligand: These are crucial for facilitating the carbon-nitrogen bond formation in cross-coupling reactions.

  • Base: Neutralizes the acid generated during the reaction and facilitates the catalytic cycle.

  • HPLC Monitoring: Allows for real-time tracking of the reaction's progress to determine the optimal reaction time.

Diagram: Key Interaction in DPP-4 Inhibition

G cluster_0 DPP-4 Enzyme Active Site cluster_1 DPP-4 Inhibitor S1_pocket S1 Pocket (Hydrophobic) catalytic_triad Catalytic Triad (Ser, His, Asp) amino_group Amino Group from (5S)-5-amino-1-methyl-piperidin-2-one amino_group->catalytic_triad Forms salt bridge with Glu205/Glu206 heterocycle Heterocyclic Moiety heterocycle->S1_pocket Fits into hydrophobic pocket

Caption: A simplified representation of the binding of a DPP-4 inhibitor to the enzyme's active site.

Safety and Handling

Proper handling and storage of (5S)-5-amino-1-methyl-piperidin-2-one and its derivatives are essential to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[9]

  • Ventilation: Handle in a well-ventilated place, preferably under a chemical fume hood.[9][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[9][10][11]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[12][13]

  • Accidental Release: In case of a spill, avoid dust formation.[9] Collect the material using spark-proof tools and dispose of it in accordance with local regulations.[9][11]

Conclusion

(5S)-5-Amino-1-methyl-piperidin-2-one is a valuable and versatile chiral intermediate in pharmaceutical synthesis. Its successful application hinges on the ability to produce it in high chemical and enantiomeric purity. The protocols and information provided herein offer a foundation for researchers and developers to effectively utilize this key building block in the creation of innovative therapeutics, particularly in the field of metabolic diseases.

References

  • Safety Data Sheet PIPERIDINE. (n.d.). ChemSupply Australia. Retrieved March 29, 2026, from [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG. Retrieved March 29, 2026, from [Link]

  • Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited. Retrieved March 29, 2026, from [Link]

  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025, June 8). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014, December 15). PubMed. Retrieved March 29, 2026, from [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. (n.d.). IUPAC. Retrieved March 29, 2026, from [Link]

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (2012). The Royal Society of Chemistry. Retrieved March 29, 2026, from [Link]

  • 5-Amino-1MQ. (n.d.). GenOracle. Retrieved March 29, 2026, from [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC. Retrieved March 29, 2026, from [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024, October 29). PMC. Retrieved March 29, 2026, from [Link]

  • Medicinal Chemistry. (n.d.). Ovid. Retrieved March 29, 2026, from [Link]

  • 5-amino-1MQ Peptide Therapy. (n.d.). Focal Point Vitality. Retrieved March 29, 2026, from [Link]

  • Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. (2025, December 8). PMC. Retrieved March 29, 2026, from [Link]

  • A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. (2024, January 8). EMAN RESEARCH PUBLISHING. Retrieved March 29, 2026, from [Link]

  • Drugs for diabetes: part 5 DPP-4 inhibitors. (2011, June 15). The British Journal of Cardiology. Retrieved March 29, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026, January 15). PubMed. Retrieved March 29, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: Piperidine Derivatives as σ1 Receptor Ligands

Introduction & Mechanistic Rationale The sigma-1 receptor (σ1R) is an integral endoplasmic reticulum (ER) membrane chaperone protein that is highly enriched at the mitochondria-associated ER membrane (MAM) 1[1]. It acts...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The sigma-1 receptor (σ1R) is an integral endoplasmic reticulum (ER) membrane chaperone protein that is highly enriched at the mitochondria-associated ER membrane (MAM) 1[1]. It acts as a master regulator of cellular bioenergetics, Ca2+ signaling, and ER stress responses 1[1]. In its dormant state, σ1R is bound to the ER chaperone BiP 1[1]. Upon binding to an agonist, σ1R dissociates from BiP and stabilizes inositol 1,4,5-trisphosphate receptor type 3 (IP3R3), ensuring proper Ca2+ influx into the mitochondria to boost ATP production and promote neuronal survival 1[1].

Recent pharmacological advancements have identified piperidine derivatives as highly potent and selective σ1R ligands with promising antinociceptive and neuroprotective properties2[2]. As an Application Scientist, I emphasize that understanding the structural causality behind these ligands is paramount for successful drug development.

G Ligand Piperidine Agonist (e.g., PRE-084) Complex S1R-BiP Complex (Dormant State at MAM) Ligand->Complex Binds to S1R S1R_Active Activated S1R (Chaperone) Complex->S1R_Active Dissociation of BiP IP3R3 IP3R3 Stabilization S1R_Active->IP3R3 Chaperones Ca_Flux Ca2+ Influx into Mitochondria IP3R3->Ca_Flux Facilitates ATP Enhanced ATP Production & Cellular Survival Ca_Flux->ATP Boosts Bioenergetics

σ1R activation at the MAM promotes BiP dissociation and enhances mitochondrial bioenergetics.

Structural Activity Relationship (SAR): The Piperidine Advantage

Why focus on the piperidine core? SAR studies comparing matched molecular pairs reveal that replacing a piperazine ring with a piperidine ring drastically shifts the affinity and selectivity profile toward σ1R2[2].

Mechanistic Causality: At physiological pH, the protonated nitrogen of the piperidine ring forms a critical salt bridge interaction with the Glu172 residue within the σ1R binding pocket 3[3]. Piperazine derivatives, possessing a different pKa profile and protonation state, fail to anchor as effectively to Glu172, resulting in a dramatic loss of σ1R affinity 3[3].

Quantitative SAR Summary
Compound CoreRepresentative LigandhH3R Ki (nM)σ1R Ki (nM)σ2R Ki (nM)σ2/σ1 Selectivity Ratio
Piperazine Compound 43.171531.0>2000N/A
Piperidine Compound 57.703.6447.012.9
4-Pyridylpiperidine Compound 126.204.5010.02.2

Data synthesized from dual H3/σ1R ligand development studies 2[2] 3[3]. The transition from piperazine to piperidine increases σ1R affinity by over 400-fold.

Experimental Protocols: Validating Piperidine σ1R Ligands

Robust pharmacological characterization requires self-validating assay designs. Historically, researchers used masking protocols (e.g., using dextrallorphan or (+)-pentazocine to block σ1R while measuring σ2R). However, recent evidence shows that pan-sigma ligands like [3H]-DTG can displace these masking agents, leading to an overestimation of receptor densities and skewed Ki values4[4]. Therefore, direct radioligand binding using highly selective probes is mandatory.

Protocol 1: Competitive Radioligand Binding Assay for σ1R Affinity

Objective: Determine the inhibition constant (Ki) of novel piperidine derivatives at the σ1R.

Causality & Design Choices:

  • Tissue Source: Guinea pig liver (GPL) membranes are utilized because they possess the highest endogenous expression of σ1R across standard laboratory species, providing an optimal signal-to-noise ratio .

  • Radioligand: [3H]-(+)-pentazocine is selected due to its exquisite selectivity for σ1R over σ2R, eliminating the need for hazardous masking agents.

  • Non-Specific Binding (NSB): 10 μM haloperidol is used to define NSB. Because haloperidol is structurally distinct from (+)-pentazocine, it ensures that NSB accurately reflects non-receptor lipid partitioning rather than specific binding site saturation .

Workflow Prep Prepare Tissue Membranes (Guinea Pig Liver/Brain) Incubate Incubate with [3H]-(+)-pentazocine ± Test Piperidine Ligand Prep->Incubate NSB Define Non-Specific Binding (Add 10 μM Haloperidol) Incubate->NSB Parallel Assay Filter Rapid Filtration (GF/B filters soaked in 0.5% PEI) Incubate->Filter NSB->Filter Wash Wash with Ice-Cold Buffer (Terminate Reaction) Filter->Wash Count Liquid Scintillation Counting (Determine Ki / IC50) Wash->Count

Step-by-step workflow for the competitive radioligand binding assay targeting the σ1 receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 20 min at 4°C. Resuspend the pellet to achieve a final protein concentration of 0.4 mg/mL .

  • Reaction Setup: In a 96-well plate, combine:

    • 80 μL of membrane suspension (0.032 mg protein/well). Note: 0.032 mg is empirically determined to yield a high signal without causing ligand depletion.

    • 10 μL of [3H]-(+)-pentazocine (final concentration ~3-5 nM, near its Kd).

    • 10 μL of the test piperidine derivative (varying concentrations from 10^-11 to 10^-5 M) or vehicle for total binding.

  • Non-Specific Binding: For NSB wells, replace the test compound with 10 μL of 100 μM haloperidol (final concentration 10 μM) .

  • Incubation: Seal the plate and incubate at 37°C for exactly 90 minutes. Causality: The time to reach equilibrium for σ1R has been determined to be ~60 minutes; 90 minutes strictly ensures thermodynamic equilibrium for accurate Cheng-Prusoff Ki calculations .

  • Filtration & Termination: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, reducing non-specific radioligand adherence .

  • Washing: Wash the filters three times with 300 μL of ice-cold 10 mM Tris-HCl (pH 7.4) to remove unbound radioligand.

  • Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count the retained radioactivity (DPM) using a liquid scintillation counter.

Protocol 2: Functional Target Engagement Assay (S1R-BiP Dissociation)

Objective: Differentiate whether the high-affinity piperidine derivative acts as a functional agonist or antagonist.

Causality & Design Choices: Receptor affinity (Ki) does not equate to functional efficacy. Because σ1R is a ligand-operated chaperone, its functional activation is measured by its physical dissociation from the ER chaperone BiP 1[1]. Agonists induce dissociation, while antagonists stabilize the S1R-BiP complex and block agonist-induced dissociation. This provides a self-validating secondary screen to confirm the functional phenotype of the hits generated in Protocol 1.

Step-by-Step Methodology:

  • Cell Treatment: Culture CHO cells stably expressing FLAG-tagged σ1R. Treat cells with 1 μM of the test piperidine derivative (or PRE-084 as a positive agonist control) for 30 minutes at 37°C.

  • Immunoprecipitation (IP): Lyse cells in a mild, non-denaturing buffer (e.g., 1% CHAPS) to preserve protein-protein interactions. Pull down the σ1R complex using anti-FLAG magnetic beads.

  • Western Blotting: Elute the proteins, resolve via SDS-PAGE, and probe the membrane with anti-BiP and anti-FLAG antibodies.

  • Interpretation: Quantify the BiP/σ1R band intensity ratio. A significant reduction in co-precipitated BiP compared to the vehicle control confirms the piperidine derivative is a functional σ1R agonist 1[1].

Conclusion

The rational design of piperidine derivatives leverages the critical Glu172 salt bridge to achieve high-affinity σ1R targeting 3[3]. By employing rigorous, self-validating radioligand binding assays devoid of masking agents, alongside functional BiP-dissociation readouts, drug development professionals can accurately characterize these ligands for downstream therapeutic applications in neuroprotection and pain management.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Politecnico di Milano.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvm18p6IAW7qTGzPfIbDTL9ZpsOxRa-ZsUZLe4mMP9aLSbXgTYqXtuicXSxHelLwWV-dNGdw66omufEzim7pH2giAH-1F0yQO111AqUXDjiymXqtxaOT-VDgFsqeiPc6yelEGO737YKDSKhck_NqZpFucKDHkCChnw5qDtNfLHxinue9xOqLxmrkebi60MkuLH9THD8ohLK7kujDDz]
  • The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Cellular Neuroscience.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNCrfxsJjr-ANEpzn_Vi7Ayry5JelToIE7hG5JWfJbv-ZY7RBniOD9EfzbZRBQeahzxecZ_RM6MihKlCG7-UtJSK2lKL3B1Qt4WUQfWvxArL_JYOFZ_p7t66tS2wzn55PdYpjKctWBA5684a-1-Hlgdtgs2W2aPQeefwcEJyer92p3QYv8t67TsCU1XpDiUeYuNw==]
  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAB1W1-hLqACLB7XxmwQ_6H0VprLBdH4vUYBL_f1_LM9QvaAqNI2DjlzBvdjboPVjPHI62AHdP2vWwbGhmb4Ux3KVyj61iz--8JultYQprTp4TzVFtfPDkKvq3X1w9ILeVtTvCN2xDMaEg5RQ=]
  • Sigma Receptor Binding Assays. NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGlZibXq6AuP6PYrSazmeAxdHrH29od1ppIiMZ1n8vPg9SOPoXwLRoZnjwJtnF9pjlDXlAx7FUjjZ3Jffb-b9-fBhkTyNq82WDQeQ_B3ndUQVMEeMvQRPKt_-_4Ds4Q_Qzm9RhoA-HmfE6Zg==]
  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETAB-EoJ1y9rltZmyZvlXitP95pzOGdlgyJ4HOklmAsMGn013HyhbfMia-tDAl0xX4ly7ZoY8Ho6KgqQMkmA7HpJeb9gzd5rz0RO5fVx42Eat9fjAy4myFWOmx7XSW1qh30pkm_8Dxcj-lILHXir4T9IfqtzBWX3sZZgDxi62fWUso6-IuEp0zRzgM3YgOJbMgeg==]

Sources

Application

Application Note: Advanced Analytical Workflows for the Detection of Piperidinone Compounds

Phase I: The Analytical Landscape of Piperidinones Piperidinones (including 2-piperidinone and 4-piperidinone derivatives) are critical structural motifs found in active pharmaceutical ingredients (APIs), novel receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Phase I: The Analytical Landscape of Piperidinones

Piperidinones (including 2-piperidinone and 4-piperidinone derivatives) are critical structural motifs found in active pharmaceutical ingredients (APIs), novel receptor agonists, and illicit drug precursors. For instance, aryl-piperidinone ureas are currently being optimized as selective Formyl Peptide Receptor 2 (FPR2) agonists in drug discovery[1]. Conversely, in forensic and clinical toxicology, compounds like N-phenethyl-4-piperidinone (NPP) must be heavily monitored as they serve as primary precursors and exposure biomarkers for illicit fentanyl synthesis[2].

Because these compounds are often present at trace levels (ng/mL to pg/mL) in complex biological matrices or as low-level impurities in formulated drugs, robust analytical methods are required. While traditional HPLC-UV can be utilized for bulk API purity analysis, trace detection in plasma or urine necessitates the sensitivity, structural elucidation, and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Quadrupole Time-of-Flight (LC-QTOF) platforms[2].

Phase II: Mechanistic Workflow & Causality

Designing an assay for piperidinones requires exploiting their unique physicochemical properties. The piperidinone ring consists of a hydrophobic carbon backbone, a polar carbonyl group, and a basic nitrogen atom.

  • Chromatographic Retention: Reversed-phase C18 columns (e.g., Waters XBridge or Phenomenex Luna Omega) are the industry standard for these molecules[1][2]. A gradient elution utilizing water and acetonitrile is typically employed.

  • Ionization Dynamics: The basic nitrogen in the piperidinone ring is highly amenable to Positive Electrospray Ionization (ESI+). To maximize the generation of [M+H]+ precursor ions, the mobile phase is heavily modified with 0.1% Formic Acid or 10 mM Ammonium Acetate[1][3]. Formic acid lowers the pH below the molecule's pKa, ensuring the amine remains fully protonated during droplet desolvation.

  • Data Acquisition: For targeted quantification (e.g., pharmacokinetic profiling of the 4-piperidinone analog EF-24), Multiple Reaction Monitoring (MRM) on a triple quadrupole provides the highest sensitivity[3]. For untargeted screening or biomarker discovery (e.g., detecting novel fentanyl analogs), SWATH Data-Independent Acquisition (DIA) on a QTOF allows for the retrospective mining of high-resolution MS/MS spectra[2].

Piperidinone_Workflow A 1. Sample Matrix (Plasma, Urine, API) B 2. Protein Precipitation (Cold MeOH + SIL-IS) A->B C 3. UHPLC Separation (C18, Gradient Elution) B->C D 4. Electrospray Ionization (ESI+ Mode, Low pH) C->D E 5. Mass Spectrometry (MRM or SWATH DIA) D->E F 6. Data Processing (Quantification & Validation) E->F

Analytical workflow for the LC-MS/MS detection of piperidinone compounds.

Phase III: Self-Validating Experimental Protocol

To ensure high Trustworthiness and analytical rigor, the following protocol for biological matrices (plasma/urine) operates as a self-validating system . It incorporates built-in thermodynamic controls and matrix-monitoring checkpoints.

Step 1: Matrix Aliquoting and Internal Standard (IS) Spiking

  • Action: Transfer 50 µL of the biological matrix into a 1.5 mL low-bind microcentrifuge tube. Immediately add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) working solution.

  • Causality: Introducing the SIL-IS before any extraction steps ensures that the internal standard undergoes the exact same volumetric losses and matrix suppression events as the target piperidinone, allowing for perfect mathematical correction during final quantification.

Step 2: Protein Precipitation (PPT)

  • Action: Add 150 µL of ice-cold 100% methanol to the sample. Vortex vigorously for 2 minutes.

  • Causality: Piperidinone derivatives can exhibit extreme protein binding; for example, the 4-piperidinone analog EF-24 exhibits >98% binding, preferentially to plasma albumin[3]. A 3:1 organic-to-aqueous ratio is the critical thermodynamic threshold required to completely denature albumin, breaking the protein-drug complex and releasing the analyte into the supernatant.

Step 3: Centrifugation and Solvent Matching

  • Action: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant into an autosampler vial and dilute with 100 µL of HPLC-grade water.

  • Causality: Injecting a highly organic extract (75% methanol) directly onto a reversed-phase column causes the "solvent effect," where the analyte travels un-retained through the column head, leading to severe peak splitting. Diluting with water matches the initial mobile phase conditions, focusing the piperidinone into a tight band at the column head.

Step 4: UHPLC-MS/MS Acquisition

  • Action: Inject 2 µL onto a C18 column (e.g., 150 × 3.0 mm, 3.0 µm) maintained at 40°C. Run a gradient from 5% to 95% Acetonitrile over 3 minutes using 0.1% Formic Acid or 10 mM Ammonium Acetate as the aqueous modifier[1][2].

  • Self-Validation Check (The Trustworthiness Loop): The absolute peak area of the SIL-IS in the extracted biological samples must not deviate by more than ±50% from the SIL-IS area in a neat solvent injection. A drop beyond 50% indicates severe matrix ion suppression, invalidating the run and requiring a switch from simple PPT to a more rigorous Solid Phase Extraction (SPE) cleanup.

Phase IV: Quantitative Method Parameters

The following table summarizes validated quantitative data and instrument parameters for representative piperidinone compounds across different pharmaceutical and forensic applications.

Analyte ClassificationRepresentative CompoundPrecursor Ion [M+H]+ Product Ion (m/z)Collision Energy (eV)Typical LC Column & Mobile Phase
4-Piperidinone Analog EF-24 (NSC 716993)312.1149.120C18; Aqueous Methanol + 0.1% Formic Acid[3]
Fentanyl Precursor N-phenethyl-4-piperidinone (NPP)204.1105.135Polar C18; SWATH DIA (200-450 Da range)[2]
Aryl-Piperidinone FPR2 Agonist (Compound 11)547.2Varies by analogOptimized per analogXBridge C18; Acetonitrile/Water + 0.1% TFA[1]

References

[1] Title: Discovery and Optimization of Aryl-Piperidinone Ureas as Selective Formyl Peptide Receptor 2 Agonists. Source: ACS Medicinal Chemistry Letters. URL:[Link]

[3] Title: Mouse pharmacokinetics and metabolism of the curcumin analog, 4-piperidinone,3,5-bis[(2-fluorophenyl)methylene]-acetate(3E,5E) (EF-24; NSC 716993). Source: PubMed (National Institutes of Health). URL:[Link]

[2] Title: Targeted and non-targeted analysis of fentanyl analogs and their potential metabolites using LC-QTOF. Source: SCIEX Technical Notes. URL:[Link]

Sources

Method

(5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride: A Neuroscience Research Tool Application &amp; Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Promise of the Piperidin-2-one Scaffold in Neuroscience The piperidine ring is a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Promise of the Piperidin-2-one Scaffold in Neuroscience

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide array of biologically active compounds, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to engage in diverse molecular interactions have made it a critical component in the development of therapeutics for a range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[1][2]

Within this broad class, the piperidin-2-one (or δ-valerolactam) substructure offers a unique combination of features. The embedded amide functionality provides a rigidifying element and a hydrogen bond donor/acceptor pair, influencing molecular conformation and target engagement. The specific compound of interest, (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride , presents several key structural motifs that suggest its potential as a valuable research tool in neuroscience:

  • A Chiral Center: The (5S) stereochemistry allows for stereospecific interactions with biological targets, a critical aspect of modern drug design.

  • An Amino Group: This functional group can be protonated at physiological pH, enabling ionic interactions with target proteins and influencing solubility.

  • A Methylated Amide: The N-methylation may enhance blood-brain barrier permeability and alter the compound's metabolic stability and target affinity.

While specific research applications for (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride are not yet extensively documented in peer-reviewed literature, its structural similarity to other neuroactive piperidine derivatives allows us to extrapolate potential applications and develop robust protocols for its investigation. This guide will, therefore, provide a framework for exploring the neuroscientific research applications of this and related amino-piperidin-2-one derivatives.

Physicochemical Properties and Handling

A thorough understanding of a compound's physical and chemical properties is paramount for reproducible experimental design.

PropertyValueSignificance for Research
Molecular Formula C₆H₁₂N₂O · 2HClThe dihydrochloride salt form generally confers improved water solubility and stability over the free base.[3]
Molecular Weight 201.09 g/mol Important for calculating molar concentrations for in vitro and in vivo studies.[3]
Appearance Typically a white to off-white solidVisual confirmation of compound integrity.
Solubility Enhanced solubility in aqueous solutions due to the dihydrochloride salt form.[4]Crucial for preparing stock solutions and ensuring bioavailability in cell culture media and in vivo formulations.
Storage Store in a cool, dry place, protected from light and moisture.Proper storage is essential to prevent degradation and maintain compound activity.

Protocol for Stock Solution Preparation:

  • Safety First: Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Calculation: Determine the mass of the compound required to prepare a stock solution of the desired concentration (e.g., 10 mM or 100 mM).

  • Dissolution: For a 10 mM stock solution, dissolve 2.01 mg of (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride in 1 mL of sterile, nuclease-free water or a suitable buffer (e.g., PBS). Gentle vortexing or sonication may be required to facilitate dissolution.

  • Sterilization: If for use in cell culture, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Potential Neuroscience Research Applications and Screening Protocols

Based on the activities of structurally related piperidine and piperidin-2-one derivatives, we can hypothesize several promising avenues for neuroscience research using (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride.

Monoamine Oxidase (MAO) Inhibition

Scientific Rationale: Piperidine derivatives, such as piperine found in black pepper, have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B).[5][6] These enzymes are critical for the degradation of monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine). Inhibition of MAOs is a clinically validated strategy for treating depression and Parkinson's disease. The structural features of (5S)-5-amino-1-methyl-piperidin-2-one suggest it could interact with the active site of MAO enzymes.

Experimental Workflow for MAO Inhibition Screening:

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of (5S)-5-amino-1-methyl-piperidin-2-one Incubation Incubate enzyme with compound or vehicle Compound_Prep->Incubation Enzyme_Prep Prepare MAO-A and MAO-B enzyme solutions Enzyme_Prep->Incubation Substrate_Prep Prepare fluorescent substrate solution Reaction_Start Add substrate to initiate reaction Substrate_Prep->Reaction_Start Incubation->Reaction_Start Measurement Measure fluorescence kinetically Reaction_Start->Measurement Plotting Plot fluorescence vs. time Measurement->Plotting IC50_Calc Calculate IC50 values Plotting->IC50_Calc Neuroprotection_Workflow Cell_Culture Culture neuronal cells (e.g., SH-SY5Y, primary neurons) Pretreatment Pre-treat cells with (5S)-5-amino-1-methyl-piperidin-2-one Cell_Culture->Pretreatment Insult Induce neurotoxicity (e.g., with glutamate, H₂O₂, or LPS) Pretreatment->Insult Incubation_Period Incubate for 24-48 hours Insult->Incubation_Period Viability_Assay Assess cell viability (e.g., MTT, LDH assay) Incubation_Period->Viability_Assay Data_Analysis Quantify neuroprotection Viability_Assay->Data_Analysis

Caption: Workflow for a cell-based neuroprotection assay.

Protocol: MTT Assay for Neuroprotection against Oxidative Stress

  • Cell Plating: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride for 1-2 hours.

  • Induction of Oxidative Stress: Add a neurotoxic agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to the wells (except for the vehicle control group) to induce oxidative stress.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells. A higher absorbance indicates greater cell viability and thus, a neuroprotective effect.

Concluding Remarks for the Research Professional

(5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride represents a promising, yet underexplored, chemical entity for neuroscience research. Its structural characteristics, rooted in the well-established piperidine scaffold, suggest a high probability of interaction with key CNS targets. The protocols and conceptual frameworks provided in this guide are intended to serve as a robust starting point for investigators seeking to elucidate the neuropharmacological profile of this compound.

The true value of such a research tool lies in its careful and systematic characterization. By employing the outlined in vitro and cell-based assays, researchers can efficiently screen for activity, determine potency and selectivity, and begin to unravel the mechanism of action. These foundational studies are the essential first steps in the long but rewarding journey of drug discovery and the development of novel tools to probe the complexities of the nervous system.

References

  • BenchChem. (2025). Piperidine Analogs in Central Nervous System Research: A Technical Guide.
  • EvitaChem. (n.d.). (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride.
  • Semantic Scholar. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
  • MDPI. (2022, January 12).
  • J-Stage. (n.d.). EFFECT OF PIPERIDINE AND RELATED ALICYCLIC AMINES ON NICOTINIC AND MUSCARINIC AGONIST BINDING SITES IN THE MAMMALIAN BRAIN.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • PubMed. (2016, April 15).
  • EvitaChem. (n.d.). Buy (S)-5-amino-1-methylpiperidin-2-one (EVT-8703885).
  • MDPI. (2021, June 1). Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-a]azepines.
  • Sigma-Aldrich. (n.d.). (S)-5-Amino-piperidin-2-one hydrochloride AldrichCPR.
  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine deriv
  • SciSpace. (2020, October 15). Promising directions for the application of piperidine derivatives as structural components of neurotropic drugs.

Sources

Application

Application Note: Experimental Setup for Assessing Antiproliferative Properties of Piperidines

Piperidine and its saturated heterocyclic derivatives have emerged as highly versatile pharmacophores in oncology and drug development. Recent structural optimizations have identified novel piperidine derivatives as pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Piperidine and its saturated heterocyclic derivatives have emerged as highly versatile pharmacophores in oncology and drug development. Recent structural optimizations have identified novel piperidine derivatives as potent antiproliferative agents, primarily functioning as colchicine binding site inhibitors (CBSIs), AMPK modulators, and apoptosis inducers[1][2].

This technical guide provides a comprehensive, self-validating framework for drug development professionals to evaluate the antiproliferative efficacy, cytotoxicity, and mechanistic pathways of novel piperidine compounds.

Mechanistic Rationale & Pathway Targeting

To design an effective experimental setup, researchers must first understand the molecular targets of piperidines. Many highly active piperidine derivatives disrupt microtubule dynamics by binding directly to the colchicine site of tubulin[3]. This prevents tubulin polymerization, leading to a profound cell cycle arrest at the G2/M phase[2][4].

Concurrently, specific piperidine analogs (such as piperine derivatives) activate AMP-activated protein kinase (AMPK) signaling. This activation downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax, ultimately triggering a caspase-dependent apoptotic cascade[2].

Fig 1: Mechanisms of piperidine-induced cell cycle arrest and apoptosis.

Experimental Workflow Design

A robust evaluation of piperidines requires a tiered, self-validating approach. The workflow begins with primary phenotypic screening to establish baseline cytotoxicity, followed by mechanistic validation to differentiate between cytostatic and cytotoxic effects, and concludes with target-specific molecular validation.

Fig 2: Systematic workflow for evaluating antiproliferative piperidines.

Detailed Experimental Protocols

Primary Cytotoxicity Screening (MTT Assay)

Causality & Rationale: The relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. This provides a direct quantitative measure of metabolically active cells, allowing researchers to calculate the half-maximal inhibitory concentration (IC50) of the piperidine derivatives. Self-Validation: To ensure trustworthiness, the protocol must include a vehicle control (to rule out solvent toxicity) and a reference drug (e.g., 5-Fluorouracil, Colchicine, or Doxorubicin) to benchmark potency[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., PC3, MCF7, A549) into 96-well plates at a density of 5×103 to 1×104 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO2 to allow adherence.

  • Compound Preparation: Dissolve the synthesized piperidine derivatives in Dimethyl sulfoxide (DMSO) to create a stock solution. Dilute in culture medium to achieve gradient concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM, 4 µM, 8 µM, 16 µM, 32 µM, and 64 µM)[1]. Critical: Ensure the final DMSO concentration in the wells does not exceed 0.1% to prevent baseline cytotoxicity.

  • Treatment: Replace the old medium with the compound-containing medium. Treat cells in triplicate and incubate for 48 to 72 hours[1].

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control to determine the IC50.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Causality & Rationale: To differentiate between cytostatic (growth arrest) and cytotoxic (cell death) effects, flow cytometry is essential. Annexin V-FITC binds to externalized phosphatidylserine indicating early apoptosis, while Propidium Iodide (PI) intercalates DNA in membrane-compromised cells, indicating late apoptosis[4]. PI is also utilized for cell cycle analysis to quantify DNA content, revealing the G2/M phase arrest typical of tubulin-inhibiting piperidines[2].

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates ( 2×105 cells/well) and treat with the piperidine derivative at 0.5×, 1×, and 2× the established IC50 for 48 hours[4].

  • Harvesting: Collect both the culture medium (containing floating apoptotic bodies) and the adherent cells via trypsinization. Wash twice with cold PBS.

  • Apoptosis Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark[4]. Add 400 µL of Binding Buffer before analysis.

  • Cell Cycle Staining (Parallel Cohort): Fix a separate cohort of harvested cells in cold 70% ethanol overnight at -20°C. Wash with PBS and resuspend in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 minutes at 37°C[2].

  • Acquisition: Analyze the samples using a flow cytometer, capturing a minimum of 10,000 events per sample. Use appropriate compensation controls for FITC and PI.

Target Validation: Tubulin Polymerization Assay

Causality & Rationale: Because many piperidines act as 3[3], a cell-free tubulin polymerization assay is required to confirm direct target engagement. The assay measures the fluorescence enhancement that occurs when a fluorescent reporter is incorporated into polymerizing microtubules. Self-Validation: Include Colchicine as a known polymerization inhibitor (positive control) and Paclitaxel as a polymerization enhancer (negative control).

Step-by-Step Methodology:

  • Pre-warm a 96-well half-area plate to 37°C.

  • Prepare the tubulin reaction mix on ice: purified porcine brain tubulin (>99% pure), 1 mM GTP, and a fluorescent reporter in PIPES buffer (pH 6.9).

  • Add the piperidine compounds (e.g., at 5 µM) or control drugs to the respective wells.

  • Rapidly add the tubulin reaction mix to the wells to initiate polymerization.

  • Monitor fluorescence (Excitation: 360 nm, Emission: 420 nm) continuously for 60 minutes at 37°C using a kinetic microplate reader. A significant decrease in the Vmax of the polymerization curve confirms tubulin inhibition.

Quantitative Data Presentation

The structural functionalization of the piperidine ring dictates its potency and selectivity across different cancer cell lines. The table below summarizes the antiproliferative activity (IC50/GI50) of notable piperidine derivatives validated in recent literature.

Compound Class / DerivativeTarget Cell LineCancer TypeIC50 / GI50Reference Drug
Piperidine-2,6-dione (17a) PC3Prostate0.81 µM5-Fluorouracil[1]
Piperidine-2,6-dione (17a) MCF7Breast1.30 µM5-Fluorouracil[1]
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide (12a) DU-145Prostate120 nMColchicine[5]
Benzoxazole-appended piperidine MDA-MB-231Breast1.66 µMDoxorubicin[6]
1-benzyl-1-(...)-piperidin-1-ium chloride A549Lung32.43 µMAscorbic Acid[7]

References

  • Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. National Institutes of Health (NIH) / Taylor & Francis.
  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype.
  • Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer.
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investig
  • Piperine and piperidine-induced caspase pathway for activating cell apoptosis in cancer cells.
  • The Multifaceted Biological Activities of Piperidine Deriv

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of (5S)-5-amino-1-methyl-piperidin-2-one Dihydrochloride in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical behaviors of (5S)-5-amino-1-methyl-piperidin-2-one dihydrochloride (Molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical behaviors of (5S)-5-amino-1-methyl-piperidin-2-one dihydrochloride (Molecular Weight: ~201.09 g/mol )[1]. This compound features a chiral primary amine, an N-methyl group, and a δ-lactam (piperidin-2-one) core. While the six-membered lactam provides a versatile framework for constructing complex molecules, its inherent reactivity requires precise handling in solution to prevent premature degradation[2].

PART 1: Core Troubleshooting & FAQs

Q1: Why does the pH of my stock solution drop to < 3.0 upon dissolution, and should I neutralize it prior to storage? A: Do NOT neutralize the stock solution for storage. The compound is intentionally supplied as a dihydrochloride salt to enhance its stability and aqueous solubility[1]. Upon dissolution, the dissociation of two equivalents of hydrochloric acid naturally depresses the pH.

  • The Causality: Neutralizing the solution (raising the pH > 7) deprotonates the primary amine at the C5 position, converting it into a reactive free base. Once unmasked, this nucleophilic amine can attack the electrophilic C2 carbonyl carbon of adjacent molecules, triggering intermolecular aminolysis (oligomerization). Furthermore, alkaline conditions exponentially accelerate base-catalyzed lactam hydrolysis[3]. Maintain the acidic pH for long-term storage and only buffer to physiological pH immediately before your assay.

Q2: I am observing a +18 Da mass shift (M+H = 147.1) in my LC-MS analysis after storing the solution at room temperature for 48 hours. What is the degradation pathway? A: You are observing lactam ring hydrolysis .

  • The Causality: The piperidin-2-one core is a δ-lactam. While it lacks the extreme ring strain of β-lactams, the endocyclic nitrogen-carbonyl bond remains susceptible to nucleophilic acyl substitution[2]. In the presence of water—especially if the pH drifts upward or the temperature is elevated—water or hydroxide ions attack the C2 carbonyl. This cleaves the lactam ring, forming an open-chain acyclic derivative: (4S)-4-amino-5-(methylamino)pentanoic acid. The addition of one water molecule across the cleaved bond results in the exact +18 Da mass shift.

Q3: Is the compound sensitive to oxidation or freeze-thaw cycles? A: Yes, to both.

  • The Causality: Primary amines are susceptible to gradual photo-oxidation and auto-oxidation in the presence of dissolved oxygen, forming reactive hydroxylamines. Additionally, repeated freeze-thaw cycles cause localized pH shifts and concentration gradients within the ice matrix (cryoconcentration), which can force the molecules into close proximity and catalyze degradation[4]. Always prepare single-use aliquots.

PART 2: Quantitative Stability Profiles

The following table summarizes the kinetic stability of the compound under various aqueous conditions. This data should dictate your experimental timelines.

Condition (pH / Temp)Primary Degradation PathwayEstimated Stability ( t1/2​ )Handling Recommendation
pH 2.0 – 4.0 / -20°C None (Stable Salt Form)> 12 MonthsOptimal Storage. Use for all master stock solutions.
pH 2.0 – 4.0 / 4°C Trace Acid Hydrolysis ( AAc​2 mechanism)[4]~ 4 WeeksSuitable for short-term working stocks.
pH 7.4 / 25°C Base-Catalyzed Lactam Hydrolysis< 48 HoursPrepare immediately before biological assays.
pH 10.0 / 25°C Rapid Ring Opening & Aminolysis< 2 HoursAvoid unless conducting forced degradation studies.

PART 3: Standardized Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate built-in quality control steps to verify the integrity of your compound.

Protocol A: Preparation of a Stable 100 mM Aqueous Stock Solution

This protocol minimizes moisture-induced degradation and establishes a baseline for future purity checks.

  • Inert Weighing: Equilibrate the lyophilized vial to room temperature inside a desiccator to prevent condensation. Weigh the required mass (e.g., 20.11 mg for 1 mL) under a nitrogen or argon atmosphere, as the dihydrochloride salt is highly hygroscopic.

  • Dissolution: Dissolve the powder in 1.0 mL of degassed, HPLC-grade water. Do not use buffered solutions (like PBS or Tris) for the master stock.

  • Self-Validation (pH Check): Spot 1 µL of the solution onto narrow-range pH paper (or use a calibrated micro-probe). Verify the pH is between 2.5 and 3.5. If the pH is > 4.0, the salt may have degraded or the water source is contaminated.

  • Self-Validation (Baseline LC-MS): Immediately dilute a 1 µL aliquot to 1 µM and run a time-zero ( t=0 ) LC-MS analysis. This establishes your baseline chromatogram, ensuring that any future peaks are true degradation products and not inherent synthesis impurities.

  • Aliquoting & Storage: Dispense the solution into 50 µL single-use aliquots in amber microcentrifuge tubes (to prevent photo-oxidation). Flash-freeze in liquid nitrogen and store at -20°C.

Protocol B: Forced Degradation Study (Stability-Indicating Assay Validation)

Use this workflow to validate that your HPLC/LC-MS method can successfully separate the parent compound from its degradation products.

  • Acid Stress: Mix 100 µL of stock with 100 µL of 0.2 M HCl. Incubate at 60°C for 24 hours. (Forces AAc​2 lactam hydrolysis)[4].

  • Base Stress: Mix 100 µL of stock with 100 µL of 0.2 M NaOH. Incubate at room temperature for 4 hours. (Forces rapid nucleophilic ring-opening)[3].

  • Oxidative Stress: Mix 100 µL of stock with 100 µL of 6% H2​O2​ . Incubate at room temperature for 24 hours in the dark.

  • Neutralization & Analysis: Neutralize all samples to pH ~7 using the appropriate counter-acid/base. Dilute to 10 µM and inject into the LC-MS.

  • Self-Validation (Mass Balance): Calculate the total peak area of the parent compound + all degradation peaks. The sum must equal the t=0 parent peak area (±5%). A mismatch indicates the formation of volatile degradants or compounds that do not ionize/absorb UV, requiring a change in detection methodology.

PART 4: Mechanistic & Workflow Visualizations

Mechanistic Degradation Pathways

The following diagram illustrates the causality between environmental conditions and specific degradation mechanisms.

Degradation A (5S)-5-amino-1-methyl- piperidin-2-one Dihydrochloride (Stable, pH < 4) B Free Base Form (Reactive, pH > 7) A->B Neutralization (Base addition) C Lactam Hydrolysis (Open-chain amino acid) A->C Extreme Heat / Acid (A_Ac2 Mechanism) B->C H2O / OH- (Nucleophilic attack) D Intermolecular Aminolysis (Oligomerization) B->D Free Amine attacks C2 Carbonyl

Fig 1. pH-dependent degradation pathways of (5S)-5-amino-1-methyl-piperidin-2-one.

Optimized Stock Solution Workflow

A visual representation of the self-validating Protocol A.

Workflow S1 Weighing (Inert Atmosphere) S2 Dissolution (HPLC-grade H2O) S1->S2 S3 pH Verification (Target: 2.5 - 3.5) S2->S3 S4 Aliquoting & Storage (-20°C) S3->S4

Fig 2. Optimized workflow for preparing stable aqueous stock solutions.

References

  • EvitaChem. (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride - Product Introduction and Stability Data.1

  • BenchChem. (5S)-5-aminopiperidin-2-one dihydrochloride - Reactivity of the Lactam Carbonyl and Ring System.2

  • CDN Science Pub. The kinetics and mechanism of acid catalysed hydrolysis of lactams.4

  • ACS Publications - Biochemistry. Kinetic Characterization of Hydrolysis... pH dependence of kinetic parameters.3

Sources

Optimization

Improving solubility of piperidinone-based compounds in aqueous buffers

Welcome to the Technical Support Center for Piperidinone-Based Compound Formulation. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heterocyclic compounds,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Piperidinone-Based Compound Formulation. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heterocyclic compounds, particularly piperidinones. While these scaffolds are highly valuable in medicinal chemistry, they often suffer from poor thermodynamic and kinetic solubility, leading to unreliable in vitro assays and failed in vivo pharmacokinetic (PK) models.

This guide is designed to help you troubleshoot solubility issues by understanding the physicochemical causality behind them and applying self-validating experimental workflows.

Diagnostic Workflow: Identifying the Root Cause

Before altering your compound or formulation, you must diagnose why it is insoluble. Is the barrier high lipophilicity (solvation energy) or a rigid crystal structure (lattice energy)?

SolubilityTroubleshooting Start Piperidinone Compound Insoluble in Aqueous Buffer CheckLogP Is cLogP > 3.5? Start->CheckLogP HighLogP Lipophilicity Issue (High LogP) CheckLogP->HighLogP Yes LowLogP Crystal Packing Issue (High Melting Point) CheckLogP->LowLogP No StructMod Structural Modification (Add polar groups, morpholine) HighLogP->StructMod Planarity Disrupt Planarity/Symmetry (Methylation, steric bulk) LowLogP->Planarity Formulation Formulation Strategy (Cosolvents, CDs, SEDDS) StructMod->Formulation If target affinity drops Planarity->Formulation If synthesis fails

Decision tree for troubleshooting piperidinone solubility based on physicochemical properties.

Section 1: Structural & Physicochemical Modifications (Hit-to-Lead Phase)

Q1: My piperidinone derivative crashes out of phosphate-buffered saline (PBS) at 10 µM, even though its calculated LogP (cLogP) is relatively low (< 2.5). Why is this happening, and how can I fix it?

Causality & Expert Insight: When a compound exhibits poor aqueous solubility despite low lipophilicity, the issue is driven by high crystal lattice energy rather than hydrophobicity. Piperidinone rings, especially when conjugated with flat aromatic systems, form highly stable, tightly packed crystal lattices driven by strong intermolecular hydrogen bonding (involving the lactam/ketone carbonyl and amine groups) and pi-pi stacking. The energy required to break this crystal lattice in an aqueous environment exceeds the solvation energy gained by interacting with water.

Solution: You must 1[1]. Introducing non-flat substituents (e.g., at the meta-position of attached phenyl rings) or adding steric bulk (like a methyl group adjacent to the piperidinone nitrogen) forces the molecule out of a planar conformation. This lowers the melting point and significantly reduces the crystal packing energy, increasing thermodynamic aqueous solubility without drastically altering the cLogP. Furthermore, replacing flat phenyl rings with morpholine or other sp3-rich saturated heterocycles has been shown to 2 in similar pyridinone/piperidinone scaffolds[2].

Protocol: Thermodynamic Solubility Profiling (Self-Validating Shake-Flask Method) To validate whether your structural changes improved true thermodynamic solubility (rather than just kinetic supersaturation), use this protocol:

  • Preparation: Add 2 mg of the solid piperidinone compound to a 1.5 mL microcentrifuge tube.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., 50 mM PBS, pH 7.4). Ensure the presence of excess solid (the solution must be visibly saturated).

  • Equilibration: Agitate the suspension on a thermoshaker at 37°C at 800 rpm for 48 hours. (Self-validation step: Prolonged incubation ensures any metastable kinetic forms precipitate out, yielding the true thermodynamic equilibrium).

  • Separation: Centrifuge the sample at 15,000 × g for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully extract the supernatant, dilute appropriately in the mobile phase, and quantify the dissolved concentration via HPLC-UV against a standard curve prepared in a solubilizing solvent (e.g., DMSO).

Section 2: Formulation & Buffer Optimization (Preclinical Phase)

Q2: I cannot alter the chemical structure further because it destroys target binding. How do I choose the right formulation strategy for in vitro and in vivo assays?

Causality & Expert Insight: If the Active Pharmaceutical Ingredient (API) is locked, we must alter the microenvironment. The choice depends on whether you need to overcome lipophilicity or crystal lattice energy:

  • Cosolvents (e.g., DMSO, PEG 400): Work by lowering the dielectric constant of the aqueous medium, reducing the polarity gap between the solvent and the hydrophobic piperidinone.

  • Surfactants (e.g., Tween 80, Solutol HS-15): Form micelles above their Critical Micelle Concentration (CMC),3 while presenting a hydrophilic exterior to the buffer[3].

  • Cyclodextrins (e.g., HP-β-CD): Form inclusion complexes. The piperidinone or its hydrophobic appendages slip into the 4, shielding it from water[4]. This is highly effective for compounds with high crystal lattice energy, as it physically separates drug molecules, preventing crystallization.

Quantitative Data: Solubilizer Selection Matrix

Solubilizer ClassExample AgentTypical Max Conc. (In Vitro)Typical Max Conc. (In Vivo - IV)Mechanism of ActionBest For...
Cosolvent DMSO≤ 1% (v/v)Not recommendedLowers solvent polarityInitial screening, highly lipophilic compounds
Cosolvent PEG 400≤ 5% (v/v)≤ 20% (v/v)Hydrogen bonding, polarity reductionCo-administration with surfactants
Surfactant Solutol HS-15≤ 0.1% (w/v)≤ 10% (w/v)Micellar encapsulationHighly lipophilic (High LogP) piperidinones
Complexation HP-β-CD≤ 2% (w/v)≤ 20% (w/v)Hydrophobic inclusion cavityHigh melting point / High crystal energy drugs

Protocol: Step-by-Step Cyclodextrin Complexation Workflow

  • Stock Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in deionized water or desired assay buffer.

  • API Addition: Add the piperidinone compound in excess to the HP-β-CD solution.

  • Activation: Sonicate the mixture in a water bath for 30 minutes at room temperature. This provides the activation energy required for the drug to enter the cyclodextrin cavity.

  • Equilibration: Stir the suspension magnetically for 24 hours at room temperature to5[5].

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove uncomplexed, precipitated drug. The resulting clear filtrate contains the solubilized inclusion complex.

Q3: We are moving to preclinical oral dosing. Our piperidinone is BCS Class II (low solubility, high permeability). What is the most reliable strategy to enhance oral bioavailability?

Causality & Expert Insight: For oral delivery of BCS Class II compounds, the goal is to maximize the dissolution rate and maintain supersaturation in the gastrointestinal (GI) tract. Because the drug is highly permeable, if we can get it into solution, it will be absorbed.

The most robust approaches are Amorphous Solid Dispersions (ASDs) and Lipid-Based Drug Delivery Systems (e.g., SEDDS) . Converting the crystalline piperidinone into an amorphous state removes the crystal lattice energy barrier entirely. However, amorphous forms are thermodynamically unstable. By6, the polymer acts as a precipitation inhibitor, maintaining a supersaturated state in the GI tract long enough for absorption to occur[6]. Alternatively, Self-Emulsifying Drug Delivery Systems (SEDDS) use a mixture of lipids and surfactants that 7, presenting the drug in a pre-solubilized, highly absorbable state[7].

FormulationStrategy BCS2 BCS Class II Piperidinone (Low Sol, High Perm) Path1 Solid State Manipulation BCS2->Path1 Path2 Lipid-Based Delivery BCS2->Path2 ASD Amorphous Solid Dispersion (ASD) Polymer Matrix Stabilization Path1->ASD High Melting Pt Nano Nanocrystal Suspension Particle Size Reduction Path1->Nano High Dose Req SEDDS Self-Emulsifying System (SEDDS) Spontaneous Microemulsion Path2->SEDDS High Lipophilicity Absorb Enhanced GI Absorption & Bioavailability ASD->Absorb Nano->Absorb SEDDS->Absorb

Formulation workflows for enhancing oral bioavailability of BCS Class II piperidinones.

Protocol: Two-Stage Dissolution Test for ASDs (Self-Validating System) To ensure your ASD will perform in vivo, you must simulate the transition from the stomach to the intestine to verify the "spring and parachute" effect.

  • Gastric Phase: Introduce the ASD formulation into 500 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C, stirring at 50 rpm (USP Apparatus II). Monitor dissolution for 30 minutes.

  • Intestinal Shift: Add concentrated buffer (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid) to rapidly shift the pH to 6.5.

  • Supersaturation Monitoring: Pull 1 mL aliquots at 5, 15, 30, 60, and 120 minutes post-shift. Immediately centrifuge and quantify the supernatant via HPLC.

  • Validation Check: A successful ASD will show a rapid spike in concentration (supersaturation) upon entering the intestinal phase, followed by a slow, controlled decline. If the concentration drops immediately to baseline, your polymer is failing to inhibit precipitation, and you must select a different carrier matrix.

References

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.[Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Zhang, et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry (PMC - NIH).[Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • PMC - NIH. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.[Link]

Sources

Troubleshooting

Technical Support Center: Diastereoselective C-Alkylation of Piperidinones

Welcome to the technical support center for the diastereoselective C-alkylation of piperidinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the diastereoselective C-alkylation of piperidinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical synthetic transformation. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you troubleshoot common issues and optimize your reaction outcomes.

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1] Achieving precise stereochemical control during the synthesis of substituted piperidones is often a significant challenge. This guide provides in-depth, mechanistically grounded answers to common problems encountered during the diastereoselective C-alkylation of piperidinone enolates.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My diastereoselectivity is low or inconsistent. What are the primary factors to investigate?

A1: Low diastereoselectivity is a common problem that typically points to suboptimal control over the enolate geometry or the transition state of the alkylation. The key is to create a highly ordered, sterically biased environment for the reaction.

Core Factors Influencing Diastereoselectivity:

  • Enolate Geometry and Aggregation State: The geometry of the enolate (Z vs. E) and its aggregation state (monomeric vs. oligomeric) are paramount. For many chiral auxiliary-based methods, a specific (Z)-enolate is required to achieve high facial selectivity.[2]

    • Solution: The addition of lithium chloride (LiCl) is a well-established technique, particularly in pseudoephedrine-directed alkylations, to break up enolate aggregates.[3] This leads to a more reactive and selective monomeric enolate species. Ensure you are using at least 5-6 equivalents of rigorously dried LiCl.

  • Temperature Control: Alkylation reactions are highly sensitive to temperature. Lower temperatures generally lead to a more ordered transition state, enhancing selectivity.

    • Solution: Maintain a consistent low temperature (-78 °C is standard) during enolate formation and the subsequent addition of the electrophile.[4][5] Use a cryostat or a well-insulated dry ice/acetone bath. Even slight temperature fluctuations can dramatically reduce the diastereomeric excess (d.e.).

  • Choice of Base and Enolization Conditions: The base dictates whether the kinetic or thermodynamic enolate is formed. For stereoselective alkylation, kinetic control is almost always desired.[6][7]

    • Solution: Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) to ensure rapid and irreversible deprotonation at the less-hindered alpha-carbon, forming the kinetic enolate.[8] Ensure the base is freshly prepared or properly titrated. Incomplete enolate formation can lead to a complex mixture of products.[3]

  • Solvent: The solvent influences enolate structure and reactivity.

    • Solution: Anhydrous tetrahydrofuran (THF) is the most common and effective solvent as it solvates the lithium cation well, promoting a monomeric enolate structure.[4][5]

Troubleshooting Flowchart for Low Diastereoselectivity

start Low Diastereoselectivity (d.e. < 90%) check_temp Is Temperature Strictly Maintained at -78°C? start->check_temp check_base Is the Base (LDA/LiHMDS) Fresh and Correctly Stoichiometric? check_temp->check_base Yes fix_temp Action: Use Cryostat or Calibrated Thermometer check_temp->fix_temp No check_licl Are you using 5-6 eq. of Anhydrous LiCl? (for pseudoephedrine systems) check_base->check_licl Yes fix_base Action: Titrate n-BuLi, Use Freshly Distilled Diisopropylamine check_base->fix_base No check_electrophile Is the Electrophile Highly Reactive (e.g., R-I, R-Br, R-OTf)? check_licl->check_electrophile Yes fix_licl Action: Add Anhydrous LiCl (Dry at >150°C under vacuum) check_licl->fix_licl No / Not Applicable fix_electrophile Action: Switch to a More Reactive Electrophile (Iodide or Triflate) check_electrophile->fix_electrophile No

Caption: Troubleshooting logic for low diastereoselectivity.

Q2: I'm getting poor yields or the reaction is not going to completion. What should I troubleshoot?

A2: Low conversion is often related to enolate stability, electrophile reactivity, or the presence of quenching agents.

  • Cause 1: Impure or Wet Reagents/Solvents: Enolates are extremely strong bases and will be quenched by any protic source, primarily water.

    • Solution: Rigorously dry all glassware in an oven. Use freshly distilled, anhydrous solvents (THF is notoriously difficult to keep dry). Dry additives like LiCl under high vacuum at elevated temperatures.[3]

  • Cause 2: Unreactive Electrophile: The reactivity of the electrophile is critical. The order is generally R-OTf > R-I > R-Br > R-Cl. Secondary and sterically hindered primary halides can be particularly sluggish.[3]

    • Solution: If possible, switch to a more reactive alkylating agent (e.g., from a bromide to an iodide or triflate).[1][3] For less reactive electrophiles, adding a co-solvent like N,N'-dimethylpropyleneurea (DMPU) can enhance enolate reactivity.[3]

  • Cause 3: Incomplete Enolate Formation: If deprotonation is not complete, the remaining starting material will not react.

    • Solution: Ensure you are using a slight excess of a strong base (e.g., 1.05-1.1 equivalents of LDA).[4] Confirm the concentration of your n-BuLi via titration before preparing the LDA solution.

  • Cause 4: Enolate Decomposition: While generally stable at low temperatures, prolonged reaction times, especially if the temperature rises, can lead to enolate decomposition.

    • Solution: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid unnecessarily long reaction periods.[3]

Q3: I'm observing significant side products. What are they and how can I minimize them?

A3: Side reactions typically arise from competing nucleophilic sites or over-reaction.

  • Side Product 1: O-Alkylation: The enolate is an ambident nucleophile, meaning it can react at either the alpha-carbon (C-alkylation) or the oxygen (O-alkylation). O-alkylation is more likely with hard electrophiles.

    • Mitigation: This is generally less of a problem with soft electrophiles like alkyl halides. The lithium counterion's coordination to the oxygen disfavors O-alkylation. Using LiCl, which promotes a tighter coordination sphere, can further suppress this side reaction.[3]

  • Side Product 2: Dialkylation: If the mono-alkylated product still possesses an acidic alpha-proton, it can be deprotonated and react a second time.

    • Mitigation: Use of a precise stoichiometry of base (1.0-1.1 eq) and electrophile (1.1-1.2 eq) is crucial. Add the electrophile slowly to the pre-formed enolate at low temperature to maintain a low instantaneous concentration of the alkylating agent.

  • Side Product 3: N-Alkylation: For N-H piperidinones, the nitrogen can be deprotonated and alkylated.

    • Mitigation: Protect the piperidine nitrogen with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), before performing the C-alkylation. An electron-withdrawing group on the nitrogen can also influence the regioselectivity of enolization.[9]

Q4: The regioselectivity of the alkylation is incorrect. How can I control which alpha-carbon is alkylated?

A4: In unsymmetrical piperidinones, controlling regioselectivity depends on leveraging kinetic versus thermodynamic control.[7][9]

  • Kinetic Enolate (Less Substituted): Formed faster by deprotonation of the most accessible (least sterically hindered) alpha-proton.

    • Conditions: Use a strong, bulky base (LDA, LiHMDS) at low temperature (-78 °C) in an aprotic solvent (THF). These conditions are irreversible.[6][8]

  • Thermodynamic Enolate (More Substituted): The more stable enolate, favored under equilibrium conditions.

    • Conditions: Use a weaker base (e.g., NaH, t-BuOK) or a strong base at higher temperatures (0 °C to room temperature) to allow for proton exchange and equilibration to the most stable enolate isomer.[6]

The nature of the N-substituent also plays a critical role. An electron-withdrawing group (e.g., an acyl group) can favor deprotonation at the "proximal" C6 position, whereas an electron-donating group favors the "distal" C2 position.[9]

Q5: I'm struggling to separate the resulting diastereomers. What are the best practices for purification?

A5: Diastereomers have different physical properties and can, in principle, be separated by standard laboratory techniques.[10]

  • Flash Column Chromatography: This is the most common method.

    • Best Practices:

      • Solvent System Screening: Use TLC to screen various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to find one that gives the best separation (ΔRf) between the two spots.

      • Column Dimensions: Use a long, thin column for difficult separations.

      • Loading: Load the crude material in a minimal amount of solvent or adsorb it onto silica gel for dry loading. This prevents band broadening.

  • Recrystallization: If the products are crystalline, this can be an effective method for obtaining highly pure material.

    • Best Practices: Screen a variety of solvents to find one in which the desired diastereomer has low solubility at cool temperatures while the undesired diastereomer remains in solution. Kinetic control during crystallization can sometimes be exploited by filtering crystals quickly.[11]

  • Reversed-Phase Chromatography: For more polar compounds, reversed-phase flash chromatography (using a C18-functionalized stationary phase) can sometimes provide better separation than normal-phase silica gel.[10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for diastereoselectivity in this reaction?

A1: Diastereoselectivity arises from the temporary attachment of a chiral auxiliary to the piperidinone. This auxiliary creates a sterically defined environment. After enolate formation, the auxiliary blocks one face of the planar enolate, forcing the incoming electrophile to attack from the opposite, less-hindered face.[2][12] For example, in Evans' oxazolidinone auxiliaries, the bulky substituent (e.g., benzyl or isopropyl) on the auxiliary directs the electrophile to the opposite side of the enolate.[2][4]

Conceptual Model of Facial Shielding

cluster_0 Chiral Auxiliary Shields Top Face enolate Planar (Z)-Enolate product Single Diastereomer Formed enolate->product auxiliary Bulky Chiral Auxiliary auxiliary->enolate Blocks Top Face electrophile Electrophile (E⁺) electrophile->enolate Attacks from Unhindered Bottom Face

Caption: A chiral auxiliary sterically blocks one face of the enolate.

Q2: How do I choose the right chiral auxiliary?

A2: The choice depends on the specific substrate, desired product, and ease of removal.

  • Evans' Oxazolidinones: Highly reliable and well-documented, typically providing excellent diastereoselectivity (>99% d.e.) for a wide range of electrophiles.[4][5] They are commercially available in both enantiomeric forms.

  • Pseudoephedrine Amides: A practical and effective auxiliary developed by Myers.[3][6] A key advantage is that the auxiliary can often be cleaved under mild conditions to yield highly enantiomerically enriched carboxylic acids, alcohols, or ketones.[2][3]

  • Camphorsultams: Known for high stereoselectivity and for yielding crystalline products, which can aid in purification.

Chiral AuxiliaryTypical d.e. (%)Key AdvantageCleavage Products
Evans' Oxazolidinones >98High reliability, well-studiedCarboxylic Acids, Alcohols, Aldehydes
Pseudoephedrine 94 - >99Versatile cleavage, crystalline productsCarboxylic Acids, Alcohols, Ketones
Camphorsultam >95Often yields crystalline derivativesCarboxylic Acids, Alcohols

Table 1. Comparison of common chiral auxiliaries for asymmetric alkylation.[2][3][4]

Q3: What is the difference between kinetic and thermodynamic enolate formation?

A3: This concept is central to controlling regioselectivity in unsymmetrical ketones.

  • Kinetic Control: Focuses on the rate of the reaction. The product that is formed fastest is the major product. This is achieved under irreversible conditions (strong base, low temperature).[7] For enolate formation, this means deprotonating the most sterically accessible proton.

  • Thermodynamic Control: Focuses on the stability of the product. The most stable product is the major product. This is achieved under reversible conditions (weaker base or higher temperature) that allow equilibrium to be established.[7] For enolates, this favors the more substituted, and thus more stable, double bond.

Q4: How do I properly set up and maintain anhydrous reaction conditions?

A4: Success with enolate chemistry is impossible without excluding moisture.

  • Glassware: Dry all glassware (flasks, syringes, needles) in an oven at >120 °C for several hours and cool under a stream of inert gas (argon or nitrogen) or in a desiccator.

  • Inert Atmosphere: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of inert gas. Use septa and needles for all transfers.

  • Solvents & Reagents: Use freshly distilled anhydrous solvents or purchase high-purity anhydrous solvents and store them over molecular sieves under an inert atmosphere. Liquid reagents should be transferred via syringe. Solid reagents should be dried in a vacuum oven.

Key Experimental Protocols

General Protocol for Diastereoselective Alkylation of an N-Acyl Piperidinone (Evans-type)

This protocol is a representative example and may require optimization.

  • Enolate Formation: To a flame-dried, argon-purged flask containing a solution of the N-acyl piperidinone (1.0 eq) in anhydrous THF (0.1 M), cool the solution to -78 °C. Add sodium hexamethyldisilazide (NaHMDS, 1.1 eq, as a 1.0 M solution in THF) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 30-60 minutes.[4]

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers. The diastereomeric ratio can be determined by ¹H NMR analysis or chiral HPLC.[4]

General Experimental Workflow

Caption: High-level workflow for a typical alkylation experiment.

References

  • Diastereoselectivity in the alkylations of bicyclic piperidinones. National Open Access Monitor, Ireland. [Link]

  • Regio- and Stereoselective 1,2-Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers. PMC. [Link]

  • Hypervalent Iodine-Mediated Diastereoselective α-Acetoxylation of Cyclic Ketones. Frontiers in Chemistry. [Link]

  • Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]

  • Dinickel-catalyzed regio- and enantioselective α-alkylation of cyclic ketones with unactivated alkyl halides. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Branched-Selective Direct α-Alkylation of Cyclic Ketones with Simple Alkenes. PMC. [Link]

  • Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. PNAS. [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University Research Repository. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • UNEXPECTED ENOLIZATION OF 2-PHENYL-3-PIPERIDONE DERIVATIVES. HETEROCYCLES. [Link]

  • Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic. [Link]

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters - ACS Publications. [Link]

  • Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. ResearchGate. [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PMC. [Link]

  • Synthesis of Enols and Enolates. Chemistry LibreTexts. [Link]

  • Chapter 18 Reactions of Enolate Ions and Enols. University of Calgary. [Link]

  • Enolates. Jack Westin. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Piperidinone Synthesis

Welcome to the Piperidinone Synthesis Troubleshooting Center. Designed for researchers, scientists, and drug development professionals, this guide provides field-proven solutions for optimizing the synthesis of piperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Piperidinone Synthesis Troubleshooting Center. Designed for researchers, scientists, and drug development professionals, this guide provides field-proven solutions for optimizing the synthesis of piperidin-4-ones and 2-piperidinones—critical pharmacophores in modern drug discovery.

Below, we bypass generic advice to analyze the mechanistic causality behind common experimental failures, providing authoritative, self-validating protocols to get your synthesis back on track.

Strategic Overview of Synthesis Pathways

Piperidinone_Pathways Start Target: Substituted Piperidinones Route1 Classical Dieckmann Cyclization Start->Route1 Route2 Multicomponent (Mannich/Aza-Diels-Alder) Start->Route2 Route3 Photocatalytic [1+2+3] Annulation Start->Route3 Route4 Direct N-Alkylation (Green Chemistry) Start->Route4

Strategic pathways for piperidinone synthesis in drug development.

Module 1: Classical Dieckmann Cyclization vs. Direct N-Alkylation

Q: I am scaling up a bis-Michael addition of a primary amine to ethyl acrylate followed by Dieckmann cyclization, but I am getting poor yields (~50%) and a complex impurity profile. How can I optimize this?

A: The classical three-step sequence (bis-Michael addition, Dieckmann cyclization, and decarboxylation) is notoriously prone to side reactions during scale-up[1].

Mechanistic Insight: Primary amines require a large excess of ethyl acrylate (often up to 7 equivalents) to drive the bis-Michael addition to completion. This excess complicates purification and promotes polymerization[1]. Furthermore, the subsequent Dieckmann cyclization often suffers from competitive cross-coupling and incomplete decarboxylation, especially if hindered amines are used[1].

Optimization Strategy: Abandon the Dieckmann route for N-substituted targets. Instead, utilize a "Green Chemistry" approach by directly alkylating commercially available 4-piperidone hydrochloride monohydrate[1]. By using a heterogeneous base in a polar aprotic solvent, you can suppress competitive side reactions and boost yields to >90%[1]. (See the Experimental Protocol section below).

Module 2: Multicomponent Reactions & Stereocontrol

Q: When synthesizing 2,6-diarylpiperidin-4-ones via a one-pot multicomponent Mannich reaction (ketone, aromatic aldehyde, ammonia), my yields are inconsistent and my diastereomeric ratio (dr) is poor. How can I improve conversion and stereocontrol?

A: The condensation of ketones, aromatic aldehydes, and ammonia to form piperidinones is a dynamic, thermodynamically driven process.

Mechanistic Insight: Traditional volatile organic solvents often fail to stabilize the polar transition states of the sequential aldol-condensation/aza-Michael addition. If the reaction is quenched prematurely, kinetic products (e.g., cis/trans mixtures) are isolated instead of the thermodynamically favored cis-isomer (where bulky aryl groups occupy equatorial positions).

Optimization Strategy: Switch your reaction medium to a Deep Eutectic Solvent (DES). Utilizing a glucose-urea DES (60:40 ratio) acts as both an inexpensive, green reaction medium and a hydrogen-bond donor catalyst[2]. The dense hydrogen-bonding network stabilizes the transition states, driving the reaction to the thermodynamically favored cis-2,6-diarylpiperidin-4-one with highly reproducible yields of 68–82%[2].

Module 3: Advanced Photocatalytic Annulations

Q: I am attempting the organophotocatalyzed [1+2+3] synthesis of 2-piperidinones, but I am observing low conversion of the alkene starting material. What parameters should I troubleshoot?

A: This modern strategy relies on the generation of an alkene radical cation and its subsequent trapping by an unsaturated carbonyl and an inorganic ammonium salt[3].

Mechanistic Insight: The transformation requires precisely matched redox potentials between the photocatalyst and the alkene. Low conversion usually stems from either rapid back-electron transfer or, most commonly, radical quenching by dissolved gases.

Optimization Strategy: Ensure strict anaerobic conditions. Oxygen is a potent radical scavenger that will prematurely terminate the radical cation cascade before the [1+2+3] annulation can complete. When rigorously degassed (via freeze-pump-thaw) and irradiated under optimized metal-free conditions, this protocol exhibits exclusive chemoselectivity and delivers substituted 2-piperidinones in excellent 71–99% yields[3].

Quantitative Data Summary

For easy comparison, the table below summarizes the optimized parameters and expected outcomes across the distinct synthesis strategies discussed above.

Synthesis StrategyKey Reagents / MediumOptimal TemperatureTypical YieldPrimary Mechanistic Challenge
Classical Dieckmann Bis-ester, NaOEt/NaH[1]Reflux~50%Polymerization & cross-coupling
Direct N-Alkylation 4-Piperidone HCl, K₂CO₃, MeCN[1]70 °C>90%Competitive alkylation (if base is soluble)
Multicomponent (DES) Ketone, Aldehyde, NH₃ in Glucose-Urea[2]100–120 °C68–82%Thermodynamic equilibration of stereocenters
Photocatalytic [1+2+3] Alkene, NH₄⁺ salt, Photocatalyst[3]Ambient (Blue LED)71–99%Radical quenching by dissolved O₂

Self-Validating Experimental Protocol: Direct N-Alkylation

To bypass the problematic Dieckmann cyclization, use this optimized protocol for the direct N-alkylation of 4-piperidone.

Objective: Synthesis of N-substituted piperidones (e.g., 1-(2-pyridinylmethyl)-piperidin-4-one)[1]. Causality & Design: Using powdered K₂CO₃ in acetonitrile provides a heterogeneous basic environment. This specifically scavenges HCl from the piperidone salt without promoting the competitive aqueous hydrolysis of the alkyl halide, which would occur if aqueous bases were used[1].

Step-by-Step Methodology:

  • Preparation: Charge a dry, round-bottom flask with commercially available 4-piperidone hydrochloride monohydrate (1.0 equiv) and the target alkyl halide (1.05 equiv) in anhydrous acetonitrile.

  • Base Addition: Add finely powdered K₂CO₃ (3.0–4.0 equiv). Crucial Detail: High surface area is critical for efficient heterogeneous deprotonation in a non-aqueous solvent[1].

  • Heating: Heat the suspension to 70 °C under nitrogen for 4–6 hours[1].

  • Self-Validation Checkpoint: Monitor the reaction via HPLC. The system is self-validating: as the heterogeneous K₂CO₃ neutralizes the HCl salt, the physical dissolution profile of the slurry changes. Complete consumption of the limiting alkyl halide (target <1% AUC) alongside the stabilization of the product peak confirms reaction completion without over-alkylation. The mass balance of the filtered inorganic salts can also be weighed to physically validate the extent of the neutralization.

  • Isolation: Filter the inorganic salts while the mixture is still warm. Concentrate the filtrate in vacuo to isolate the N-substituted piperidone in >90% yield and >99% purity[1].

N_Alkylation_Workflow Step1 4-Piperidone HCl + Alkyl Halide Step2 Add K2CO3 in Acetonitrile Step1->Step2 Step3 Heat to 70°C (4-6 hours) Step2->Step3 Step4 Filter Salts & Concentrate Step3->Step4 Step5 N-Substituted Piperidone (>90%) Step4->Step5

Step-by-step workflow for the direct N-alkylation of 4-piperidone.

Sources

Troubleshooting

Technical Support Center: Purification Challenges for Chiral Piperidine Derivatives

Welcome to the Technical Support Center for the purification of chiral piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of chiral piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with isolating and purifying these critical chiral building blocks. Chiral piperidines are prevalent scaffolds in a vast array of bioactive molecules and active pharmaceutical ingredients (APIs), making their enantiomeric purity a paramount concern for therapeutic efficacy and safety.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during purification.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of chiral piperidine derivatives.

Q1: What are the most effective methods for separating enantiomers of chiral piperidine derivatives?

The primary methods for resolving chiral piperidine derivatives include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for both analytical determination of enantiomeric excess (ee) and preparative-scale separations.[2][3] Polysaccharide-based chiral stationary phases (CSPs) are often the first choice for piperidine derivatives.[2][3]

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a "green" and efficient alternative to HPLC for chiral separations, often providing faster separations and reduced solvent consumption.[4][5]

  • Diastereomeric Salt Crystallization: This classical resolution technique is often economically viable for large-scale separations.[6] It involves reacting the racemic piperidine derivative with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[7][8]

  • Enzymatic Resolution: This method offers high selectivity for specific functional groups on the piperidine derivative and is valuable when a suitable enzyme is available.[6][9]

Q2: Why is my chiral HPLC/SFC separation showing poor resolution?

Poor resolution is a common challenge and can stem from several factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for achieving chiral recognition. A screening of different CSPs (e.g., polysaccharide-based, protein-based) is often necessary to find one that interacts selectively with your specific piperidine derivative.[2]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the type and percentage of organic modifier and any additives, significantly impacts selectivity and resolution.[2][6]

  • Temperature Fluctuations: Temperature can affect retention times, selectivity, and resolution. Maintaining a consistent column temperature using a column oven is crucial for reproducible results.[2]

Q3: My diastereomeric salt crystallization is failing. What are the common reasons?

Failure to achieve successful crystallization can be due to:

  • Inappropriate Solvent System: The choice of solvent is critical as it dictates the solubility difference between the diastereomeric salts.[7] Screening a variety of solvents and solvent mixtures is often required.

  • Incorrect Stoichiometry of the Resolving Agent: Using a full equivalent of the resolving agent may not always be optimal. Starting with 0.5 equivalents and optimizing from there can sometimes improve the outcome.[7]

  • Rapid Cooling: Cooling the solution too quickly can lead to co-precipitation of both diastereomeric salts, resulting in low enantiomeric excess.[7]

Q4: Is derivatization necessary for the purification of chiral piperidine derivatives?

Derivatization is not always required but can be a valuable tool in several scenarios:

  • To Enhance Detection: If the piperidine derivative lacks a strong chromophore for UV detection, derivatization with a UV-active reagent can significantly improve sensitivity.[2][3]

  • To Improve Separation: Converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent can allow for their separation on a standard achiral column.[2][4] For instance, piperidin-3-amine has been successfully derivatized with para-toluene sulfonyl chloride (PTSC) for chiral HPLC analysis.[10]

Q5: How can I determine the enantiomeric excess (ee) of my purified piperidine derivative?

The most common techniques for determining enantiomeric excess are:

  • Chiral HPLC and SFC: These are the most established and widely used methods for chiral separations and ee determination.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR solvating agents can be used to induce chemical shift differences between enantiomers, allowing for their quantification.[11] This method is advantageous as it does not require derivatization and avoids potential issues of kinetic resolution or racemization.[11]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific purification challenges.

Chromatographic Methods (HPLC & SFC)
Problem: Poor or No Resolution of Enantiomers
Potential Cause Troubleshooting Steps & Explanations
Inappropriate Chiral Stationary Phase (CSP) Action: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based).[2] Rationale: Chiral recognition is a highly specific interaction between the analyte and the CSP. The structure of your piperidine derivative will dictate which type of CSP provides the necessary stereoselectivity.
Suboptimal Mobile Phase Composition Action: Systematically vary the ratio of the mobile phase components. Evaluate different alcohol modifiers (e.g., ethanol, isopropanol).[2] For basic piperidine derivatives, add a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.[3][6] Rationale: The mobile phase composition influences the interactions between the analyte and the CSP. For basic compounds, amine modifiers compete with the analyte for active sites on the stationary phase, reducing peak tailing and improving resolution.[7]
Inadequate Temperature Control Action: Use a column oven to maintain a stable and consistent temperature. Investigate the effect of varying the column temperature on the separation.[2] Rationale: Temperature affects the thermodynamics of the chiral recognition process. For some separations, increasing temperature can decrease resolution, while for others it may have the opposite effect.[2]
Problem: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps & Explanations
Strong Interaction with Stationary Phase Action: For basic piperidine derivatives, add a small amount of an amine modifier (e.g., 0.1% DEA) to the mobile phase.[7] Rationale: The basic nitrogen of the piperidine can interact strongly with residual silanol groups on the silica-based stationary phase, leading to peak tailing. The amine modifier competes for these active sites, resulting in more symmetrical peaks.
Column Overload Action: Reduce the sample concentration or injection volume. Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
Inappropriate Sample Solvent Action: Dissolve the sample in the mobile phase whenever possible. Rationale: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.
Diastereomeric Salt Crystallization
Problem: Low Enantiomeric Excess (ee) After Crystallization
Potential Cause Troubleshooting Steps & Explanations
Inappropriate Solvent System Action: Screen a variety of solvents or solvent mixtures to maximize the solubility difference between the diastereomeric salts.[7] Rationale: The ideal solvent will have a significant difference in solubility for the two diastereomers, allowing for the selective crystallization of one.
Cooling Rate is Too Fast Action: Allow the solution to cool slowly to room temperature, and then gradually to a lower temperature (e.g., 0-5 °C).[7] Rationale: Rapid cooling can trap the undesired diastereomer in the crystal lattice through co-precipitation, leading to lower purity.[7]
Incorrect Stoichiometry of Resolving Agent Action: Start with 0.5 equivalents of the resolving agent and optimize from there.[7] Rationale: Using a stoichiometric excess of the resolving agent can sometimes suppress the solubility difference between the diastereomers.
Racemization Action: Check the stability of your piperidine derivative and the resolving agent under the crystallization conditions. Use milder temperatures where possible.[7] Rationale: Harsh conditions (e.g., high temperature, strong acid/base) can cause racemization, which will decrease the enantiomeric excess of the final product.
Problem: Failure to Induce Crystallization
Potential Cause Troubleshooting Steps & Explanations
Solution is Not Supersaturated Action: Carefully evaporate some of the solvent to increase the concentration. Add an "anti-solvent" (a solvent in which the salt is insoluble) dropwise until turbidity persists.[7] Rationale: Crystallization requires a supersaturated solution for nucleation and crystal growth to occur.
Lack of Nucleation Sites Action: Try seeding the solution with a small crystal of the desired diastereomeric salt. If no seed crystal is available, scratch the inside of the flask with a glass rod at the liquid-air interface.[7] Rationale: These actions provide surfaces for crystal nucleation to begin.
Inappropriate Solvent Action: The current solvent may be too effective at solvating the salt, preventing it from precipitating. Change the solvent system entirely.[7] Rationale: A solvent that is too "good" will keep the diastereomeric salt in solution even at high concentrations.

III. Experimental Protocols & Workflows

Protocol 1: Chiral HPLC Method Development for a Piperidine Derivative

This protocol outlines a general approach for developing a chiral HPLC method for the separation of piperidine enantiomers.

1. Instrumentation and Columns:

  • An HPLC system with a pump, autosampler, column oven, and UV detector.[2]

  • A selection of chiral stationary phases (CSPs) to screen, such as Chiralpak® IA, AD-H, and Chiralcel® OD-H.[2]

2. Mobile Phase Preparation:

  • For normal-phase HPLC, prepare mixtures of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol or isopropanol) in various ratios (e.g., 90:10, 80:20, 70:30 v/v).[2]

  • For basic piperidine derivatives, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.[2]

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.[2]

  • Column temperature: 30°C (to be optimized).[2]

  • UV detection: Select a wavelength where the analyte has sufficient absorbance (e.g., 225 nm).[2]

4. Sample Preparation:

  • Dissolve the sample in the mobile phase at a concentration of approximately 1-2 mg/mL.[2]

5. Injection and Data Acquisition:

  • Inject 5-10 µL of the sample solution.[2]

  • Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.[2]

6. Optimization:

  • Systematically screen the different CSPs and mobile phase compositions to identify the conditions that provide the best resolution.

  • Optimize the column temperature to further improve the separation.[2]

Workflow for Chiral Method Development

Chiral Method Development Workflow cluster_optimization Optimization Cycle start Start: Racemic Piperidine Derivative screen_csp Screen Chiral Stationary Phases (CSPs) start->screen_csp optimize_mp Optimize Mobile Phase Composition screen_csp->optimize_mp Select best CSP optimize_temp Optimize Temperature optimize_mp->optimize_temp Fine-tune resolution validate Validate Method optimize_temp->validate Finalize conditions end_node End: Optimized Chiral Separation Method validate->end_node

Caption: A general workflow for developing a chiral HPLC separation method.

Protocol 2: Diastereomeric Salt Crystallization

This protocol provides a general procedure for the resolution of a racemic piperidine derivative by diastereomeric salt crystallization.

1. Materials:

  • Racemic piperidine derivative.

  • Chiral resolving agent (e.g., tartaric acid derivative, mandelic acid).[8]

  • A selection of solvents for screening (e.g., ethanol, isopropanol, ethyl acetate).[7]

2. Salt Formation:

  • Dissolve one equivalent of the racemic piperidine derivative in a suitable solvent.

  • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent, with gentle heating if necessary.[6]

  • Add the resolving agent solution to the solution of the racemic mixture while stirring.[6]

3. Crystallization:

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, try inducing crystallization by seeding or scratching the flask.[7]

  • Once crystallization begins, cool the mixture further (e.g., to 0-4 °C) to maximize the yield of the precipitated salt.[6]

4. Isolation and Analysis:

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.[6]

  • Liberate the free base from the salt and determine the diastereomeric excess (d.e.) or enantiomeric excess (ee) using an appropriate analytical method, such as chiral HPLC.[6]

5. Recrystallization (if necessary):

  • If the desired purity has not been achieved, recrystallize the salt from a fresh portion of the solvent to improve the enantiomeric excess.[9]

Decision Tree for Purification Method Selection

Purification Method Selection start Start: Chiral Piperidine Mixture scale What is the scale of purification? start->scale analytical Analytical (<1g) scale->analytical Small preparative Preparative (>1g) scale->preparative Large hplc_sfc Chiral HPLC/SFC analytical->hplc_sfc purity What is the desired purity? preparative->purity high_purity High Purity (>99% ee) purity->high_purity High moderate_purity Moderate Purity purity->moderate_purity Moderate high_purity->hplc_sfc crystallization Diastereomeric Salt Crystallization moderate_purity->crystallization enzymatic Enzymatic Resolution moderate_purity->enzymatic

Caption: A decision tree to guide the selection of a suitable purification method.

IV. Data Presentation

Table 1: Influence of Mobile Phase Modifier on Chiral Separation of a Piperidine Derivative
Mobile Phase Composition (Hexane:Ethanol)Modifier (0.1% DEA)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
80:20No10.2 (tailing)11.5 (tailing)0.8
80:20Yes9.510.81.8
70:30No8.1 (tailing)9.0 (tailing)0.7
70:30Yes7.58.51.6

Data is illustrative and based on typical observations.

Table 2: Effect of Temperature on Chiral Separation
Temperature (°C)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
259.811.22.0
359.110.31.7
458.59.51.4

Data is illustrative and based on typical observations where resolution decreases with increasing temperature.[2]

V. References

  • BenchChem. (2025). Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods. Retrieved from

  • BenchChem. (2025). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Retrieved from

  • BenchChem. (2025). Overcoming challenges in the stereoselective synthesis of (2S,4R)-piperidine derivatives. Retrieved from

  • BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Retrieved from

  • BenchChem. (2025). Technical Support Center: Chiral Synthesis of Aminopiperidines. Retrieved from

  • BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. Retrieved from

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (n.d.). PMC. Retrieved from

  • Wenzel, T. J., & Wilcox, J. D. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9051–9057.

  • Process for resolving racemic mixtures of piperidine derivatives. (n.d.). Google Patents. Retrieved from

  • BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 1,4-Dimethylpiperidine Derivatives. Retrieved from

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (n.d.). PMC. Retrieved from

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779.

  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. (2023, September 26). American Laboratory. Retrieved from

Sources

Optimization

Technical Support Center: Stability and Degradation of Lactam-Containing Compounds

Welcome to the Technical Support Center for lactam-containing compounds. Designed for researchers, analytical chemists, and drug formulation scientists, this guide provides authoritative troubleshooting strategies, kinet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lactam-containing compounds. Designed for researchers, analytical chemists, and drug formulation scientists, this guide provides authoritative troubleshooting strategies, kinetic data, and self-validating experimental protocols to manage the chemical instability of β-lactams (penicillins, cephalosporins, and carbapenems) during formulation and LC-MS characterization.

Core Mechanisms & Causality: Understanding Lactam Instability (FAQ)

Q: Why is the β-lactam ring inherently unstable, and what drives its degradation? A: The four-membered β-lactam ring suffers from extreme angular strain. Hydrolysis is the dominant degradation pathway, involving the nucleophilic attack of water on the carbonyl carbon, which leads to irreversible ring opening[1]. This reaction is highly pH-dependent and can be catalyzed by extreme pH environments (hydronium or hydroxide ions) and transition metal ions (e.g., Zn²⁺, Cu²⁺) which act as Lewis acids to polarize the carbonyl group, making it highly susceptible to attack[1][2].

Q: What are the primary structural degradation products I should monitor in stability studies? A: For penicillins, the initial hydrolytic cleavage yields inactive penicilloic acid . Under acidic conditions, penicilloic acid undergoes rapid decarboxylation to form penilloic acid [2][3]. Cephalosporins exhibit more complex pathways; beyond simple β-lactam cleavage, they can undergo intramolecular cyclization to form lactones (e.g., cefdinir) or expel side chains like the 3-acetoxymethyl group[4][5].

Q: How do concentrated formulations affect the stability profile? A: High concentrations promote intermolecular aminolysis. In this pathway, the side-chain amino group of one β-lactam molecule attacks the β-lactam carbonyl of another, leading to the formation of high-molecular-weight polymeric degradants, which are often responsible for allergic reactions in patients[6][7].

Pathway A Intact β-Lactam (e.g., Penicillin) B Penicilloic Acid (Ring-Opened, +18 Da) A->B Hydrolysis (H2O) Acid/Base/Metal-Catalyzed D Polymeric Degradants (High MW) A->D Intermolecular Aminolysis (High Concentration) C Penilloic Acid (Decarboxylated, -44 Da) B->C Decarboxylation (Acidic pH)

Hydrolytic and polymeric degradation pathways of β-lactam compounds.

Quantitative Stability Data

Understanding the kinetic parameters of your specific API is critical for formulation design. Below is a summary of degradation kinetics and stability parameters for representative β-lactams.

Compound ClassOptimal pH RangePrimary Degradation ProductsKey Catalysts / Stressors
Penicillin V 6.0 - 7.5Penicilloic acid, Penilloic acidH⁺, OH⁻, Fe³⁺, Cu²⁺, Heat[2]
Penicillin G ~7.0Benzylpenicilloic acidHeat, Zn²⁺, Moisture[3][7]
Cephalosporins (e.g., Cefazolin)4.0 - 6.0Ring-opened acids, LactonesUV Light, OH⁻, Heat[4][8]
Ampicillin 5.8 - 6.6Dimers, Penicilloic acidHeat, High Concentration[6][9]

Experimental Workflows & Self-Validating Protocols

Protocol 1: Standardized Forced Degradation Study for LC-MS Profiling

Causality Focus: A self-validating protocol must include quenching steps to ensure that the degradation observed occurred exclusively during the controlled stress phase, rather than continuing inside the autosampler queue.

  • Sample Preparation: Dissolve the API (e.g., Cefazolin sodium) in a neutral buffer (e.g., phosphate buffer, pH 6.8) to a concentration of 1 mg/mL[8].

  • Acid/Base Stress Execution:

    • Acid Stress: Add 0.1N HCl and incubate at room temperature for 2.5 hours[8]. Causality: This drives specific hydrogen-ion-catalyzed hydrolysis and subsequent decarboxylation.

    • Base Stress: Add 0.1N NaOH and heat for 10 minutes[8]. Causality: Hydroxide ions rapidly attack the carbonyl carbon, forcing the ring open.

  • Quenching (Critical Step): Immediately neutralize the stressed samples back to pH 6.5-7.0 using equivalent molarities of base or acid. This halts the degradation kinetics, locking the impurity profile for accurate LC-MS analysis.

  • Photolytic Stress: Expose a pH-adjusted solution (pH 3.5) to UV light for 12 hours to induce radical-mediated side-chain cleavage[8].

Protocol 2: LC-MS/MS Method Optimization for Lactam Degradants
  • Mobile Phase Selection: Use volatile buffers (e.g., ammonium acetate or ammonium formate) instead of harsh acids like 0.1% TFA. Causality: Highly acidic mobile phases can cause on-column hydrolysis of the intact β-lactam, leading to false positives for degradants[9].

  • Ionization & Detection: Operate the mass spectrometer in ESI+ mode. Monitor specifically for a +18 Da mass shift, which is the universal hallmark of water addition during β-lactam ring hydrolysis[9].

  • Structural Elucidation: Utilize MS/MS fragmentation to differentiate isomers and secondary degradants. For instance, the loss of CO₂ (-44 Da) from the precursor ion strongly indicates the presence of decarboxylated degradants like penilloic acid[2][8].

Workflow S1 1. Sample Prep Buffer pH 6.8 S2 2. Forced Stress Acid/Base/Heat S1->S2 S3 3. Quenching Neutralize pH S2->S3 S4 4. LC-MS/MS Volatile Buffer S3->S4 S5 5. Data Elucidation Mass Shift S4->S5

Step-by-step self-validating workflow for forced degradation and LC-MS analysis.

Troubleshooting Guide: Analytical & Formulation Issues

Issue: Rapid loss of potency in reconstituted aqueous solutions, even when refrigerated.

  • Cause: pH drift or trace metal ion contamination catalyzing hydrolysis.

  • Solution: Verify the pH of your formulation. Penicillins degrade exponentially if the pH drifts outside the 6.0–7.5 window. Switch to a citrate buffer (molar ratio > 0.75), which provides superior stability and metal-chelating properties compared to simple phosphate or acetate buffers, and strictly maintain storage at 4°C[2][7].

Issue: Detection of +18 Da mass shifts in LC-MS without corresponding UV peaks.

  • Cause: The hydrolysis of the β-lactam ring eliminates the internal ring strain and alters the molecule's chromophore, often drastically reducing its UV absorbance.

  • Solution: Do not rely solely on UV/DAD for mass balance calculations. Utilize High-Resolution Mass Spectrometry (HRMS) to accurately quantify the ring-opened degradants[9].

Issue: Unexplained high-molecular-weight peaks appearing during stability testing.

  • Cause: This indicates polymerization via intermolecular aminolysis, driven by high API concentrations in the liquid state[6][7].

  • Solution: To mitigate this, reduce the API concentration in your stock solutions prior to storage, avoid prolonged storage in the liquid state, and implement lyophilization (freeze-drying) to remove the moisture driving the reaction.

References

  • Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed. Source: nih.gov. URL:[Link]

  • Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution - PubMed. Source: nih.gov. URL:[Link]

  • Degradation Kinetics and Mechanism of a β-Lactam Antibiotic Intermediate, 6-Aminopenicillanic Acid. Source: researchgate.net. URL: [Link]

  • CHAPTER 2: Hydrolytic Degradation - Books - The Royal Society of Chemistry. Source: rsc.org. URL: [Link]

  • Analysis and characterization of ampicillin degradation products in pharmaceutical samples by lc-ms. Source: unicamp.br. URL:[Link]

  • Effect of Buffer Solution and Temperature on the Stability of Penicillin G - ACS Publications. Source: acs.org. URL: [Link]

  • Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin. Source: researchgate.net. URL:[Link]

  • Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC. Source: nih.gov. URL:[Link]

Sources

Troubleshooting

Proper storage and handling of (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride

Welcome to the Technical Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals working with (5S)-5-amino-1-methyl-piperidin-2-one dihydrochloride . As a chiral pi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals working with (5S)-5-amino-1-methyl-piperidin-2-one dihydrochloride . As a chiral piperidinone derivative, this compound is a critical building block for synthesizing complex biologically active molecules and pharmaceutical intermediates[1].

Because it is supplied as a dihydrochloride salt, it exhibits specific physicochemical behaviors—particularly regarding hygroscopicity and solubility—that require precise handling to maintain its structural and enantiomeric integrity[1].

Quantitative Specifications & Chemical Properties

The following table summarizes the critical physical and chemical data required for stoichiometric calculations and storage planning[1][2].

PropertySpecification / Value
Compound Name (5S)-5-amino-1-methyl-piperidin-2-one dihydrochloride
CAS Number 2940879-55-8 (S-enantiomer salt) / 1609400-96-5 (General)[3]
Molecular Formula C₆H₁₄Cl₂N₂O[1]
Molecular Weight (Salt) 201.09 g/mol [1]
Molecular Weight (Free Base) 128.17 g/mol [2]
Optimal Storage 2-8°C, under inert atmosphere (Ar/N₂)
Appearance Solid (Hygroscopic)
Solubility Profile Soluble in H₂O, MeOH, DMF; Insoluble in Hexane, Et₂O

Frequently Asked Questions (FAQs): Storage & Stability

Q: Why is this compound supplied as a dihydrochloride salt rather than a free base? A: The free base of 5-amino-1-methyl-piperidin-2-one contains a primary amine that is susceptible to oxidation and degradation over time. Converting it to the dihydrochloride salt protonates the amine, significantly enhancing its crystalline stability, shelf-life, and water solubility for biological assays[1]. However, this salt formation introduces high hygroscopicity.

Q: What is the causality behind the strict 2-8°C and inert atmosphere storage requirements? A: The dihydrochloride salt acts as a desiccant when exposed to ambient air, rapidly absorbing atmospheric moisture. This moisture ingress causes two distinct issues:

  • Mass Inflation: Water weight artificially inflates the mass during weighing, leading to inaccurate stoichiometry in sensitive coupling reactions.

  • Hydrolysis Risk: Trapped moisture can hydrolyze moisture-sensitive coupling reagents (e.g., HATU, EDC) used in downstream steps. Storing the compound at 2-8°C under Argon or Nitrogen minimizes thermal degradation and completely halts moisture absorption.

Troubleshooting Guide: Handling & Experimental Workflows

Issue 1: Compound appears sticky, gummy, or clumped upon opening.
  • Causality: The vial was likely opened while still cold, causing ambient humidity to condense directly onto the hygroscopic salt lattice.

  • Solution: Before opening, always allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30–60 minutes. If clumping has already occurred, dry the compound under high vacuum (lyophilizer or vacuum oven) over phosphorus pentoxide (P₂O₅) for 24 hours prior to use.

Issue 2: Incomplete amide coupling or low product yield.
  • Causality: The compound contains two equivalents of hydrochloric acid[1]. If you only add 1.0 to 1.5 equivalents of a base (like DIPEA or TEA) during your reaction, the primary amine remains partially protonated. A protonated amine is non-nucleophilic and cannot attack the activated carboxylic acid.

  • Solution: You must add a minimum of 2.2 to 2.5 equivalents of a non-nucleophilic base to fully neutralize the dihydrochloride salt and provide a slight excess to catalyze the coupling reaction.

Issue 3: Loss of enantiomeric excess (ee) in the final product.
  • Causality: The chiral center at the C5 position is adjacent to the piperidinone ring system. Exposing the compound to strong inorganic bases (e.g., NaOH, KOH) or performing the neutralization at elevated temperatures can promote deprotonation and subsequent racemization (epimerization).

  • Solution: Always perform the free-basing step in situ at 0°C using a mild, sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA).

Experimental Protocol: In Situ Free-Basing and Amide Coupling

To maintain the integrity of the (5S) stereocenter and prevent degradation, do not attempt to isolate the free base. Instead, use this self-validating in situ neutralization protocol.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask containing a magnetic stir bar. Purge the flask with Argon gas for 5 minutes.

  • Solvation: Weigh 1.0 mmol (201.1 mg) of (5S)-5-amino-1-methyl-piperidin-2-one dihydrochloride in a low-humidity environment. Transfer to the flask and add 5.0 mL of anhydrous DMF. Stir to form a fine suspension.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0°C.

  • Neutralization (Self-Validating Step): Dropwise, add 2.2 mmol (383 µL) of DIPEA.

    • Validation Check: As the base neutralizes the HCl, the insoluble dihydrochloride salt converts into the highly DMF-soluble free base. You will visually observe the cloudy suspension transition into a clear, homogenous solution. You can verify the pH is ~8 by spotting a 1 µL aliquot onto wet pH paper.

  • Activation: In a separate dry vial, dissolve your target carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in 2.0 mL of anhydrous DMF. Add DIPEA (1.0 mmol) and stir for 5 minutes to form the active ester.

  • Coupling: Using a syringe, transfer the activated ester solution dropwise into the flask containing the free base at 0°C.

  • Completion: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours under Argon.

Workflow Visualization

The following diagram illustrates the critical path for handling the dihydrochloride salt from storage to reaction, emphasizing moisture control and proper neutralization.

G N1 Retrieve from 2-8°C Storage (Inert Atmosphere) N2 Equilibrate to Room Temp (Desiccator, 30-60 min) N1->N2 Prevent Condensation N3 Weighing under N2/Ar (Glovebox or Dry Bag) N2->N3 Maintain Dryness N4 Suspend in Polar Aprotic Solvent (e.g., Anhydrous DMF) N3->N4 Transfer N5 In Situ Free-Basing (Add 2.2 eq DIPEA at 0°C) N4->N5 Neutralize HCl N6 Proceed to Downstream Amide Coupling N5->N6 Active Nucleophile

Caption: Workflow for the moisture-free handling and in situ neutralization of the dihydrochloride salt.

References

  • PubChem. "5-Amino-1-methylpiperidin-2-one Compound Summary (CID 51072176)". National Center for Biotechnology Information. Available at:[Link]

Sources

Optimization

Technical Support Center: Preventing Racemization in Chiral Piperidine Synthesis

Welcome to the Advanced Technical Support Center for Chiral Synthesis. This guide is curated for researchers, medicinal chemists, and drug development professionals who frequently encounter stereochemical instability whe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Chiral Synthesis. This guide is curated for researchers, medicinal chemists, and drug development professionals who frequently encounter stereochemical instability when synthesizing or functionalizing chiral piperidines.

As a Senior Application Scientist, my objective is to provide you with field-proven, self-validating protocols and mechanistic insights to help you maintain absolute stereochemical integrity throughout your synthetic workflows.

Section 1: The Mechanistic Roots of Racemization

Before applying a fix, it is critical to understand the causality of the failure. Chiral piperidines—particularly those with stereocenters at the C2 or C3 positions—are highly susceptible to racemization through two primary pathways:

  • Imine/Enamine Tautomerization (Ring-Opening): Unprotected or weakly protected piperidines can undergo reversible heterocyclic C–N bond cleavage under acidic or basic conditions. This generates an acyclic intermediate that, upon re-cyclization, scrambles the stereocenter[1].

  • Base-Catalyzed Deprotonation: Strong bases utilized during cross-coupling or functionalization can deprotonate the acidic protons adjacent to the nitrogen or a carbonyl group, leading to planar enolate or aza-allyl intermediates that destroy enantiopurity.

G Unprotected Unprotected Chiral Piperidine RingOpen Acyclic Imine/Enamine Intermediate Unprotected->RingOpen Acid/Base Catalysis (C-N Cleavage) Racemic Racemic Mixture RingOpen->Racemic Re-cyclization Protected Boc/Cbz-Protected Piperidine Stable Stereocenter Maintained Protected->Stable Delocalized N-lone pair disfavors ring opening

Mechanism of piperidine racemization via ring-opening and prevention via N-protection.

Section 2: Troubleshooting Guide & FAQs

Q1: I am observing significant racemization of my 2-substituted piperidine during functionalization under basic conditions. How can I suppress this? Causality & Solution: The racemization is likely proceeding via a reversible ring-opening mechanism. To prevent this, you must reduce the nucleophilicity of the nitrogen atom. Employ a strong electron-withdrawing N-protecting group. Carbamates like Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) are highly recommended[1]. By delocalizing the nitrogen lone pair, these groups drastically disfavor the ring-opening step required for tautomerism, thereby locking the stereocenter in place.

Q2: Direct reduction of my chiral pyridine precursors is causing a complete loss of enantiopurity. What is the best alternative? Causality & Solution: Direct, harsh reduction often scrambles stereocenters due to non-selective hydrogenation or the formation of chirally labile intermediates. A field-proven solution is a stepwise dearomatization strategy. For instance, reducing the pyridine to a 1,2-dihydropyridine followed by Cu(I)-catalyzed enantioselective protoborylation provides excellent stereocontrol without symmetrization of the substrate[2]. Alternatively, consider one-pot enzymatic cascades to bypass harsh chemical reductants entirely[3].

Q3: My transition-metal catalyzed radical cross-coupling of a chiral piperidine yields a racemic mixture. Are there stereoretentive alternatives? Causality & Solution: Traditional radical cross-couplings result in near-instantaneous racemization of free radicals (on a picosecond timescale). However, stereoretentive radical cross-coupling is now achievable. By utilizing enantioenriched sulfonylhydrazides and specific achiral Ni-catalysts, the reaction proceeds through a unique Ni-bound diazene-containing transition state. The C–C bond formation is driven by the rapid loss of N₂, which traps the stereocenter before it can invert[4].

Section 3: Quantitative Data on Stereoretentive Strategies

The following table summarizes the efficacy of various modern synthetic strategies designed to prevent racemization and maximize enantiomeric excess (ee) during piperidine synthesis.

Synthetic StrategyCatalyst / Enzyme SystemKey SubstrateYield (%)Enantiomeric Excess (ee %)
Stepwise Dearomatization / Borylation CuCl / (R,R)-QuinoxP* L11,2-Dihydropyridines85 - 92%Up to 98%[2]
Stereoretentive Radical Cross-Coupling Ni-catalyst (10 mol%)Enantiopure Sulfonylhydrazides75 - 88%98%[4]
One-Pot Biocatalytic Cascade Amine Transaminase (ATA) + IREDProchiral Diketones>80%>99%[3]
Asymmetric Nitro-Mannich Cascade Chiral Thiourea OrganocatalystN-Boc-imines + Nitroalkanes65 - 75%90 - 95%[5]

Section 4: Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these detailed methodologies for stereoselective piperidine synthesis.

Protocol A: One-Pot Biocatalytic Cascade for 3-Aminopiperidines

This protocol utilizes a streamlined enzyme cascade to prevent the accumulation of labile chiral imine intermediates, which are prone to racemization if isolated[3][6].

Reagents: Prochiral ketone precursor, Amine Transaminase (ATA), Imine Reductase (IRED), Isopropylamine (amino donor), PLP (Pyridoxal 5'-phosphate), NADH cofactor, Buffer (pH 7.5).

  • Cascade Initialization: In a reaction vessel, dissolve the prochiral ketone precursor (50 mM) in a 100 mM phosphate buffer (pH 7.5).

  • Cofactor Addition: Add PLP (1 mM) and NADH (1 mM) to the buffered solution to support enzyme activity.

  • Enzyme Loading: Introduce the stereocomplementary Amine Transaminase (ATA) and Imine Reductase (IRED) at a loading of 2-5 mg/mL each. Add isopropylamine (250 mM) as the terminal amino donor.

  • Incubation: Stir the mixture gently at 30°C for 24-48 hours. Causality note: The one-pot nature ensures the labile chiral imine generated by the ATA is immediately reduced by the IRED, leaving no time for tautomerization-induced racemization.

  • Isolation: Terminate the reaction by adjusting the pH to 10 using 1M NaOH. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure piperidine.

Cascade Precursor Prochiral Ketone ATA Amine Transaminase (ATA) Precursor->ATA Isopropylamine (Donor) Imine Labile Chiral Imine ATA->Imine Enantioselective Amination IRED Imine Reductase (IRED) Imine->IRED In situ Reduction (Prevents Racemization) Product Enantiopure Piperidine IRED->Product NADH Recycling

One-pot biocatalytic cascade preventing accumulation and racemization of labile intermediates.

Protocol B: Stereoretentive Ni-Catalyzed Radical Cross-Coupling

This protocol allows for the functionalization of chiral piperidines without the loss of stereochemical information typically associated with radical intermediates[4].

Reagents: Enantioenriched piperidine-derived sulfonylhydrazide, (Hetero)aryl halide, NiCl₂·glyme (10 mol%), Achiral ligand (e.g., dppBz), Base (LiOtBu), Solvent (1,4-Dioxane).

  • Catalyst Activation: In an argon-filled glovebox, combine NiCl₂·glyme (10 mol%) and the achiral ligand (12 mol%) in anhydrous 1,4-dioxane. Stir for 30 minutes at room temperature to pre-form the active catalyst complex.

  • Reagent Assembly: To the catalyst solution, add the enantioenriched sulfonylhydrazide (1.0 equiv), the (hetero)aryl halide (1.5 equiv), and LiOtBu (2.0 equiv).

  • Coupling Reaction: Seal the reaction vial, remove it from the glovebox, and stir at 60°C for 16 hours. Causality note: The rapid extrusion of N₂ from the Ni-bound diazene intermediate forces the C–C bond formation to occur faster than the radical can undergo planarization and racemization.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite. Concentrate the filtrate and purify via flash column chromatography to isolate the stereoretentive cross-coupled piperidine.

References

  • Kubota, K., et al. "Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines." Journal of the American Chemical Society, 2016. Available at:[Link]

  • Baran, P., et al. "Stereoretentive Radical Cross-Coupling." ChemRxiv, 2025. Available at:[Link]

  • Turner, N. J., et al. "Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades." Chemical Communications, 2020. Available at:[Link]

  • Al-Shameri, A., et al. "Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades." ACS Catalysis, 2023. Available at:[Link]

  • Pelletier, G., et al. "The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients." Frontiers in Chemistry, 2013. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Profiling Novel Scaffolds at the Sigma-1 Receptor: A Comparative Analysis Featuring (5S)-5-amino-1-methyl-piperidin-2-one

This guide provides a comparative framework for understanding and evaluating ligands of the Sigma-1 (σ1) receptor, a unique intracellular chaperone protein with significant therapeutic potential. We will explore the phar...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative framework for understanding and evaluating ligands of the Sigma-1 (σ1) receptor, a unique intracellular chaperone protein with significant therapeutic potential. We will explore the pharmacological landscape of well-established σ1 ligands and use this context to outline a comprehensive experimental workflow for characterizing novel chemical entities, such as (5S)-5-amino-1-methyl-piperidin-2-one. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the intricacies of σ1 receptor pharmacology.

The Sigma-1 Receptor: An Enigmatic Chaperone and High-Value Therapeutic Target

Initially misidentified as an opioid receptor subtype, the σ1 receptor is now understood to be a distinct, ligand-operated intracellular chaperone protein.[1][2] Encoded by the SIGMAR1 gene, it bears no sequence homology to other mammalian proteins, making it a unique player in cellular physiology.[3]

Subcellular Localization and Core Function:

The σ1 receptor primarily resides at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), a critical interface for cellular signaling and homeostasis.[4] In its inactive state, it forms a complex with another chaperone, the Binding Immunoglobulin Protein (BiP).[2] Upon stimulation by ligand agonists or cellular stress signals like ER calcium depletion, the σ1 receptor dissociates from BiP.[2] Once dissociated, it can translocate and interact with a variety of "client" proteins, including ion channels and other receptors, to modulate their function.[2][5] This chaperone activity is central to its role in regulating calcium homeostasis, mitigating ER and oxidative stress, and promoting cell survival.[6]

Given its widespread expression and integral role in cellular stress responses, the σ1 receptor has emerged as a promising therapeutic target for a range of pathologies, including neurodegenerative diseases (Alzheimer's, Parkinson's, ALS), neuropathic pain, depression, and ischemic stroke.[1][7][8][9]

cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion MAM MAM BiP BiP Mito_Mem Mitochondrial Membrane S1R_inactive σ1R (Inactive) BiP->S1R_inactive Forms Complex S1R_active σ1R (Active) S1R_inactive->S1R_active Dissociates from BiP Client Client Proteins (e.g., Ion Channels, IP3R) S1R_active->Client Chaperones Agonist Agonist Ligand or ER Stress Agonist->S1R_inactive Activation Response Cellular Homeostasis (Ca2+ Signaling, Neuroprotection) Client->Response Modulates

Caption: The σ1 Receptor Chaperone Cycle at the MAM.

A Comparative Overview of Benchmark σ1 Receptor Ligands

The pharmacology of the σ1 receptor is defined by a structurally diverse array of synthetic and endogenous ligands. Understanding the properties of these established compounds is essential for contextualizing the potential of novel molecules. Ligands are broadly classified as agonists, which activate the receptor's chaperone function, or antagonists, which block it.

CompoundTypeσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)Key Reported In Vitro / In Vivo Effects
(+)-Pentazocine Agonist1.6 - 3.0> 10,000> 3300Prototypical agonist used in binding assays; suppresses neuroinflammatory responses and demonstrates neuroprotective effects in retinal cells.[10][11][12][13]
PRE-084 Agonist2.213,091~5950Highly selective agonist; shows neuroprotective, antitussive, and antidepressant-like actions in animal models.[14][15][16][17]
SA4503 (Cutamesine) Agonist4.6 - 17.4> 1,740> 100Potent agonist with anti-amnesic and antidepressant-like properties; protects against photoreceptor cell death and has been evaluated in clinical trials for stroke recovery.[18][19][20][21][22]
Dextromethorphan Agonist / Complex142 - 652--Antitussive with complex pharmacology, including NMDA receptor antagonism; its antidepressant-like effects are mediated in part through σ1 receptor activation.[23][24][25][26]
Haloperidol Antagonist~2.8~2.8~1Classical antipsychotic; binds with high affinity to both σ1 and dopamine D2 receptors, and can cause irreversible inactivation of σ1 receptors.[1][27][28][29][30]

Note: Ki values can vary between studies and assay conditions. The values presented represent a consensus from multiple sources.

Profiling a Novel Candidate: (5S)-5-amino-1-methyl-piperidin-2-one

The compound (5S)-5-amino-1-methyl-piperidin-2-one is a synthetic heterocyclic organic molecule.[31][32] Its piperidinone core is a scaffold present in various biologically active molecules.[31][33][34] Currently, it is primarily available as a chemical building block for organic synthesis, and to date, there is no published experimental data characterizing its activity at the σ1 receptor or any other specific biological target.[31][32][35]

The lack of data presents an opportunity. Its distinct structure, compared to the established polycyclic or piperazine-based ligands, makes it an interesting candidate for investigation. Characterizing such a novel scaffold is crucial for expanding the chemical space available for σ1 receptor modulation. The following sections outline the essential experimental workflow required to determine if this compound is a σ1 receptor ligand and to compare its properties against the established benchmarks.

Experimental Workflow for Characterizing a Novel σ1 Receptor Ligand

This section details the critical experimental protocols necessary to establish the pharmacological profile of a novel compound like (5S)-5-amino-1-methyl-piperidin-2-one at the σ1 receptor.

Primary Objective: Determining Binding Affinity via Radioligand Competition Assay

The first and most fundamental question is: does the compound bind to the σ1 receptor? This is answered by a competitive radioligand binding assay. The principle is to measure the ability of the unlabeled test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Protocol: -Pentazocine Competition Binding Assay

  • Membrane Preparation:

    • Homogenize guinea pig liver tissue, which has a high density of σ1 receptors, in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[36]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 30,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Incubation:

    • In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand -pentazocine (typically at or below its Kd value), and a range of concentrations of the unlabeled test compound ((5S)-5-amino-1-methyl-piperidin-2-one).

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of a known σ1 ligand (e.g., unlabeled (+)-pentazocine or haloperidol).

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient duration (e.g., 90-120 minutes) to reach binding equilibrium.

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes while allowing unbound ligand to pass through.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Assay cluster_quant 3. Quantification cluster_analysis 4. Data Analysis p1 Homogenize Guinea Pig Liver p2 Centrifuge & Collect Supernatant p1->p2 p3 Pellet Membranes (High Speed Spin) p2->p3 p4 Wash & Resuspend p3->p4 a1 Combine: - Membranes - ³H-Pentazocine - Test Compound p4->a1 a2 Incubate to Equilibrium a1->a2 q1 Rapid Vacuum Filtration a2->q1 q2 Wash Filters q1->q2 q3 Scintillation Counting q2->q3 d1 Calculate Specific Binding q3->d1 d2 Plot Competition Curve d1->d2 d3 Determine IC₅₀ d2->d3 d4 Calculate Ki (Cheng-Prusoff) d3->d4

Caption: Experimental Workflow for Radioligand Binding Assay.

Secondary Objective: Determining Functional Activity (Agonist vs. Antagonist)

Establishing binding affinity is only the first step. It is critical to determine whether the compound activates (agonist), blocks (antagonist), or has no effect on receptor function. Unlike GPCRs, the σ1 receptor lacks a canonical downstream signaling cascade like cAMP production, making functional assays more complex.[37] Functional activity is often inferred from cellular or in vivo models.

Recommended Functional Assays:

  • Neurite Outgrowth Assay: σ1 receptor agonists have been shown to promote neurite outgrowth in PC12 cells or primary neurons.

    • Protocol: Culture cells in the presence of a neurotrophic factor (like NGF) and varying concentrations of the test compound. After a set period, fix the cells and measure neurite length. An agonist will enhance neurite outgrowth, while an antagonist will block the effect of a known agonist (like PRE-084).

  • Calcium Signaling Assay: The σ1 receptor modulates intracellular calcium levels, particularly in response to ER stress.

    • Protocol: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2). Measure changes in intracellular calcium concentration in response to the test compound, both alone and in the presence of an ER stressor or a known agonist.

  • In Vivo Behavioral Models: If a compound shows promising in vitro properties, its functional nature can be further explored in animal models.

    • Forced Swim Test (Antidepressant-like effects): Agonists like dextromethorphan reduce immobility time, an effect that can be blocked by σ1 antagonists.[24][25]

    • Neuropathic Pain Models (Analgesic effects): σ1 antagonists are known to be effective in models of neuropathic pain.[38] An agonist would be expected to have no effect or potentially worsen pain in these models.[9]

Tertiary Objective: Assessing Receptor Selectivity

A therapeutically viable ligand should ideally be selective for its target to minimize off-target effects. The selectivity of a novel compound should be assessed by performing binding assays against other relevant receptors.

  • σ2 Receptor: The most important counterscreen is against the σ2 receptor. This is typically done using a competition assay with the radioligand [³H]-DTG in the presence of a high concentration of an unlabeled σ1-selective ligand to mask the σ1 binding sites.[36]

  • Other CNS Targets: Depending on the chemical structure and intended therapeutic application, screening against a panel of other CNS receptors (e.g., opioid, dopamine, serotonin, NMDA receptors) is crucial.[1]

Conclusion and Future Directions

The σ1 receptor remains a target of immense therapeutic interest. While a diverse range of ligands has been identified, the exploration of novel chemical scaffolds is essential for developing next-generation therapeutics with improved efficacy and safety profiles. The compound (5S)-5-amino-1-methyl-piperidin-2-one represents one such unexplored entity.

This guide provides a robust, logical framework for the systematic evaluation of this and other novel compounds. By first establishing binding affinity through radioligand assays, then elucidating functional activity in cellular models, and finally confirming selectivity through counterscreening, researchers can effectively profile new molecules. The data generated from this workflow will allow for a direct and meaningful comparison against benchmark ligands like PRE-084 and SA4503, ultimately determining the therapeutic potential of novel σ1 receptor modulators.

References

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  • Nguyen, L., & Matsumoto, R. R. (2014). Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan. PLOS ONE, 9(2), e89985. [Link]

  • Nguyen, L., Robson, M. J., Healy, J. R., & Matsumoto, R. R. (2014). Involvement of sigma-1 receptors in the antidepressant-like effects of dextromethorphan. PubMed. [Link]

  • Alonso, G., d'Estrube, P., & Thiollier, T. (2007). Irreversible blockade of sigma-1 receptors by haloperidol and its metabolites in guinea pig brain and SH-SY5Y human neuroblastoma cells. PubMed. [Link]

  • Nguyen, L., Lucke-Wold, B. P., & Matsumoto, R. R. (2015). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Expert Opinion on Drug Discovery, 10(11), 1169-1177. [Link]

  • Dextromethorphan - Wikipedia. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

  • Mashiba, K., & Nabeshima, T. (2000). Repeated haloperidol treatment decreases sigma(1) receptor binding but does not affect its mRNA levels in the guinea pig or rat brain. PubMed. [Link]

  • Cutamesine - Wikipedia. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

  • Smith, S. B., & Martin, P. M. (2014). Sigma Receptor Ligand, (+)-Pentazocine, Suppresses Inflammatory Responses of Retinal Microglia. Investigative Ophthalmology & Visual Science, 55(6), 3424-3433. [Link]

  • Chavez, C., & Gonzalez-Vargas, J. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. [Link]

  • Martin, P. M., & Smith, S. B. (2009). The Sigma Receptor Ligand (+)-Pentazocine Prevents Apoptotic Retinal Ganglion Cell Death induced in vitro by Homocysteine and Glutamate. Journal of Ocular Biology, Diseases, and Informatics, 2(1), 1-10. [Link]

  • Smith, S. B., & Jiang, G. (2007). The Sigma Receptor-1 (R1) Ligand Pentazocine (PTZ) Affords Marked Protection Against Neuronal Degeneration in the Ins2Akita Mouse Model of Retinopathy. Investigative Ophthalmology & Visual Science, 48(13), 1541. [Link]

  • Wang, L., & Zhao, Y. (2015). Effect of a sigma-1 Receptor Agonist, Cutamesine Dihydrochloride (SA4503), on Photoreceptor Cell Death Against Light-Induced Damage. PubMed. [Link]

  • Nguyen, L., & Matsumoto, R. R. (2014). Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan. ResearchGate. [Link]

  • Romero, L., & Zamanillo, D. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed. [Link]

  • Chavez, C., & Gonzalez-Vargas, J. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. PubMed. [Link]

  • Ngo, A., & Smith, S. B. (2023). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. ResearchGate. [Link]

  • Nguyen, L., & Ka, M. (2025). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. [Link]

  • Pabba, M. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers. [Link]

  • Al-Ghananeem, A. M., & Al-Ghananeem, A. M. (2023). Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders. PMC. [Link]

  • Urra, X., & Chamorro, A. (2014). Phase II trial of the Sigma-1 receptor agonist cutamesine (SA4503) for recovery enhancement after acute ischemic stroke. PubMed. [Link]

  • Wang, J., & Smith, S. B. (2020). Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP. PMC. [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. (2025). Celtarys. Retrieved March 27, 2026, from [Link]

  • Taylor, A. M., & Taylor, A. M. (2026). Targeting Sigma-1 and Sigma-2 Receptors in Neuropathic Pain: Pharmacology, Ligand Development, and Translational Progress. MDPI. [Link]

  • 6DJZ: Human sigma-1 receptor bound to haloperidol. (2018). RCSB PDB. Retrieved March 27, 2026, from [Link]

  • Walker, J. M., & Matsumoto, R. R. (1988). Evidence for a role of haloperidol‐sensitive σ‐'opiate' receptors in the motor effects of antipsychotic drugs. Neurology.org. [Link]

  • Sambo, D., & Martin, S. F. (2022). Defining the ligand-dependent proximatome of the sigma 1 receptor. Frontiers. [Link]

  • Weng, T. Y., & Weng, T. Y. (2023). The Sigma Enigma: A Narrative Review of Sigma Receptors. PMC. [Link]

  • Penas, C., & Navarro, X. (2021). Neuroprotective Effects of Sigma 1 Receptor Ligands on Motoneuron Death after Spinal Root Injury in Mice. MDPI. [Link]

  • Kim, I. S., & Kim, I. S. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC. [Link]

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  • Ossa, F., & Ossa, F. (2016). A Review of the Human Sigma-1 Receptor Structure. ResearchGate. [Link]

  • Dal-Ben, P., & Dal-Ben, P. (2025). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. [Link]

  • Maurice, T., & Maurice, T. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. PMC. [Link]

  • Al-Ghananeem, A. M., & Al-Ghananeem, A. M. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]

  • Zhao, Y., & Wang, L. (2022). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. [Link]

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  • Neel, D. A., & Neel, D. A. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. MDPI. [Link]

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Validation

Benchmarking Novel Piperidine Derivatives: A Comparative Efficacy Guide Against Known Antiproliferative Agents

In the relentless pursuit of more effective and selective cancer therapeutics, the piperidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding numerous compounds with potent antiproliferati...

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Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of more effective and selective cancer therapeutics, the piperidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding numerous compounds with potent antiproliferative properties.[1] This guide provides an in-depth technical comparison of a novel piperidine derivative, compound 17a , a potent colchicine binding site inhibitor, against established antiproliferative agents, namely 5-Fluorouracil and Colchicine .

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the comparative in vitro efficacy, underlying mechanisms of action, and detailed experimental protocols to facilitate further investigation and development of this promising class of compounds.

Introduction: The Rationale for Targeting Tubulin with Novel Piperidine Derivatives

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape.[2] Their dynamic nature makes them an attractive target for anticancer drug development. Agents that interfere with microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death.[3]

Colchicine binding site inhibitors (CBSIs) represent a class of microtubule-targeting agents that prevent the polymerization of tubulin dimers into microtubules.[2] While numerous CBSIs have been reported, the discovery of novel chemical scaffolds with improved potency and pharmacological profiles remains a key objective in oncology research. The novel piperidine derivative, compound 17a , has recently been identified as a potent CBSI with significant antiproliferative activity, warranting a thorough comparative analysis against standard chemotherapeutic agents.

Comparative Antiproliferative Activity (in vitro)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of compound 17a and the benchmark agents against a panel of human cancer cell lines.

CompoundTarget/Mechanism of ActionPC3 (Prostate) IC50 (µM)MGC803 (Gastric) IC50 (µM)MCF7 (Breast) IC50 (µM)Reference
Compound 17a Colchicine Binding Site Inhibitor0.811.091.30
5-Fluorouracil AntimetaboliteNot Reported in SourceNot Reported in Source0.38 - 6[4][5]
Colchicine Colchicine Binding Site InhibitorNot Reported in SourceNot Reported in SourceNot Reported in Source

Disclaimer: The IC50 values for 5-Fluorouracil against MCF7 cells are derived from separate studies and may not be directly comparable to the data for compound 17a due to potential variations in experimental conditions, such as incubation time and specific assay protocols. A recent meta-analysis has highlighted the significant variability in published IC50 values for standard anticancer drugs, emphasizing the importance of direct comparison within the same study.[6] The original study on compound 17a stated its activity was "significantly better than 5-fluorouracil" but did not provide the corresponding IC50 values for the benchmark drugs against all cell lines.

Mechanism of Action: Induction of Mitotic Arrest and Apoptosis

Compound 17a exerts its antiproliferative effects by binding to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization.[2] This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in apoptotic cell death.

Signaling Pathways

The inhibition of tubulin polymerization triggers the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase.[3] Prolonged mitotic arrest activates the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[7][8] Additionally, disruption of the microtubule network can also influence extrinsic apoptotic pathways by modulating the expression and localization of death receptors like DR5.[9]

cluster_0 Compound 17a (Piperidine Derivative) cluster_1 Cellular Events Compound_17a Compound 17a Tubulin β-Tubulin (Colchicine Site) Compound_17a->Tubulin Binds to Polymerization Tubulin Polymerization Inhibition Tubulin->Polymerization Microtubule_Disruption Microtubule Disruption Polymerization->Microtubule_Disruption Mitotic_Arrest G2/M Phase Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Mechanism of action of compound 17a.

Experimental Protocols

To ensure the reproducibility and validity of antiproliferative studies, standardized and well-documented protocols are essential. The following sections provide detailed methodologies for key in vitro assays.

Experimental Workflow

The general workflow for evaluating a novel antiproliferative agent involves initial screening for cytotoxicity, followed by more detailed mechanistic studies.

Start Start: Novel Piperidine Derivative Cell_Culture Cancer Cell Line Culture (e.g., PC3, MCF7, MGC803) Start->Cell_Culture MTT_Assay MTT Assay for Antiproliferative Activity (IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Annexin V-FITC/PI Apoptosis Assay MTT_Assay->Apoptosis_Assay Cell_Cycle_Analysis Propidium Iodide Staining for Cell Cycle Analysis MTT_Assay->Cell_Cycle_Analysis Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis End End: Comparative Efficacy Profile Data_Analysis->End

Caption: General experimental workflow.

MTT Antiproliferative Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compound and benchmark drugs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.[1][12][13]

Principle: Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in G0/G1, S, and G2/M phases.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add propidium iodide (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analysis: Analyze the cells by flow cytometry. The DNA content will be represented in a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Conclusion and Future Directions

The novel piperidine derivative, compound 17a , demonstrates potent antiproliferative activity against a range of cancer cell lines, with a mechanism of action centered on the inhibition of tubulin polymerization. Its efficacy, particularly against prostate cancer cells, suggests it is a promising candidate for further preclinical development.

Future studies should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies of compound 17a against 5-Fluorouracil and Colchicine across a broader panel of cancer cell lines to establish a more definitive comparative efficacy profile.

  • Pharmacokinetic and Pharmacodynamic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of compound 17a to assess its drug-like potential.

  • In Vivo Efficacy: Assessing the anti-tumor activity of compound 17a in relevant animal models of human cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of compound 17a to optimize its potency, selectivity, and pharmacokinetic properties.

By systematically addressing these areas, the full therapeutic potential of this promising class of piperidine derivatives can be elucidated, potentially leading to the development of novel and effective anticancer agents.

References

  • He, Y., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1348-1358. [Link]

  • Sagan, F., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(20), 12345. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • van Meerloo, J., et al. (2011). The MTT assay for cellular viability and toxicity. Methods in Molecular Biology, 716, 157-163. [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Thayyullathil, F., et al. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (91), e51750. [Link]

  • He, Y., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35:1, 1348-1358. [Link]

  • Zhou, J., et al. (2018). The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway. Cell Death & Disease, 9(11), 1093. [Link]

  • Komlodi, T., et al. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. Cancers, 12(8), 2158. [Link]

  • Visagie, M. H., et al. (2021). Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules. International Journal of Molecular Sciences, 22(3), 1234. [Link]

  • Lu, M., et al. (2014). Tubulin couples death receptor 5 to regulate apoptosis. Molecular and Cellular Biology, 34(12), 2144-2153. [Link]

  • Wang, Y., et al. (2022). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 184-197. [Link]

  • Li, Y., et al. (2017). Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors. RSC Advances, 7(57), 35941-35953. [Link]

  • Lu, Y., et al. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 21(10), 1364. [Link]

  • Martínez-Cardona, C., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2159. [Link]

  • Akbari, H., et al. (2013). Efficacy of Capecitabine and 5- Fluorouracil (5-FU)on the human breast cancer cell line (MCF7) – effect of concentration. American Journal of Research Communication, 1(6), 223-233. [Link]

  • Yücel, C., et al. (2018). Triple Effect of Doxorubicin, 5-Fluorouracil, Propranolol on Cell Survival on MCF-7 Breast Cancer Cell Line. Journal of Cancer Therapy, 9, 71-82. [Link]

  • Science.gov. (n.d.). mcf-7 cells ic50: Topics. Retrieved from [Link]

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Comparative

Comparative analysis of piperazine and piperidine bioisosteres in CNS drugs

Comparative Analysis of Piperazine and Piperidine Bioisosteres in CNS Drug Design When optimizing a hit compound for a Central Nervous System (CNS) target, medicinal chemists frequently face a critical structural crossro...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Piperazine and Piperidine Bioisosteres in CNS Drug Design

When optimizing a hit compound for a Central Nervous System (CNS) target, medicinal chemists frequently face a critical structural crossroads: utilizing a piperidine or a piperazine scaffold. While these two six-membered nitrogen heterocycles differ structurally by only a single nitrogen atom, this bioisosteric replacement profoundly shifts the molecule's pKa, lipophilicity (LogP), and 3D exit vectors[1].

As an application scientist, I approach this not just as a structural swap, but as a fundamental recalibration of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides an in-depth, data-driven comparison of these two privileged scaffolds, exploring the causality behind their physicochemical behaviors and detailing the experimental workflows required to validate their CNS viability.

The Physicochemical Divide: Basicity and Lipophilicity

The subtle distinction between piperazine (a 1,4-diazacyclohexane) and piperidine (an azacyclohexane) dictates their behavior at physiological pH (7.4)[1].

Piperidine possesses a single nitrogen atom, resulting in a high pKa (typically ~10.0–11.0 for its derivatives)[2]. Consequently, piperidine is almost entirely protonated in the bloodstream. This high basicity drives strong ionic interactions with target proteins but simultaneously increases lipophilicity, which is a double-edged sword[1]. While high lipophilicity enhances passive Blood-Brain Barrier (BBB) penetration, it also exponentially increases the likelihood of off-target toxicity[2].

Conversely, piperazine features two nitrogen atoms. The presence of the second nitrogen exerts an electron-withdrawing effect that significantly lowers the primary pKa (often to ~8.0–9.0), leaving a larger fraction of the molecule unprotonated at physiological pH[2]. This dual basicity allows for finer tuning of a compound's properties, generally resulting in greater hydrophilicity, improved aqueous solubility, and altered metabolic clearance pathways[1].

Quantitative Data Comparison

Table 1: Typical Physicochemical and Pharmacological Shifts during Bioisosteric Replacement.

PropertyPiperidine DerivativesPiperazine DerivativesCausality / Impact on CNS Drug Design
Basicity (pKa) High (~10.0 - 11.0)Moderate (pKa1 ~8.5, pKa2 ~5.5)Piperazine's dual nitrogens lower the primary pKa via inductive electron withdrawal, reducing physiological protonation.
Lipophilicity (LogP) HigherLowerPiperidine partitions more readily into lipid bilayers, enhancing raw BBB penetration but risking non-specific binding.
Aqueous Solubility LowerHigherPiperazine's increased polarity facilitates formulation, dissolution in the GI tract, and renal clearance.
hERG Liability High RiskLow to Moderate RiskThe high basicity and lipophilicity of piperidine perfectly match the pharmacophore of the hERG potassium channel.

Pharmacological Impact: Receptor Selectivity

The choice between these scaffolds dramatically influences target engagement. For instance, in the development of dual Histamine H3 (hH3R) and Sigma-1 (σ1R) receptor antagonists for neuropathic pain, the piperidine moiety is a critical structural element for maintaining high affinity[3].

In a benchmark study, replacing a piperidine ring with a piperazine ring in a specific ligand series led to a profound drop in σ1R affinity (with the Ki​ shifting detrimentally from 3.64 nM to 1531 nM)[3]. The causality is rooted in the binding pocket architecture: the stronger basicity and specific spatial arrangement of the protonated piperidine are essential for forming a critical salt bridge with the aspartate residue in the σ1R pocket[3].

Mitigating Toxicity: The hERG Conundrum

A major hurdle in CNS drug development is the human ether-à-go-go-related gene (hERG) potassium channel liability. Blockade of the hERG channel leads to QT interval prolongation and potentially fatal cardiac arrhythmias[4]. The hERG binding pocket strongly favors highly lipophilic molecules with a strong basic amine center[5]. Because of its high pKa and lipophilicity, piperidine frequently triggers hERG blockade[4].

To rescue a promising CNS lead, medicinal chemists frequently employ bioisosteric replacement, swapping piperidine for piperazine[4]. This substitution lowers the basicity and increases polarity, disrupting the critical hydrophobic and ionic interactions required for hERG binding, thereby widening the therapeutic window[5].

BioisostereLogic CNS_Target CNS Drug Target (e.g., GPCR, Kinase) Piperidine Piperidine Scaffold (1 Nitrogen) CNS_Target->Piperidine Scaffold Selection Piperazine Piperazine Scaffold (2 Nitrogens) CNS_Target->Piperazine Scaffold Selection High_pKa High Basicity (pKa ~10) High Lipophilicity Piperidine->High_pKa Low_pKa Lower Basicity (pKa ~8-9) Increased Polarity Piperazine->Low_pKa hERG Increased hERG Liability (Toxicity Risk) High_pKa->hERG BBB High BBB Permeability (Strong Lipid Partitioning) High_pKa->BBB Solubility Improved Aq. Solubility Reduced hERG Binding Low_pKa->Solubility Moderate_BBB Moderate BBB Permeability (Requires LogD Tuning) Low_pKa->Moderate_BBB hERG->Piperazine Bioisosteric Replacement to mitigate toxicity

Caption: Logical workflow of piperidine vs. piperazine bioisosteric replacement in CNS drug optimization.

Experimental Validation: The PAMPA-BBB Protocol

To objectively compare the BBB penetrance of piperazine and piperidine analogs, the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is the industry standard[6]. Unlike cell-based assays which account for active efflux, PAMPA-BBB isolates and quantifies passive transcellular diffusion, providing a direct readout of the scaffold's physicochemical permeability[6].

Causality of Reagents: Why use porcine brain lipid dissolved in dodecane? The dodecane acts as an inert, highly hydrophobic solvent that perfectly mimics the lipophilic core of the lipid bilayer, while the porcine brain lipid extract provides the exact phospholipid composition found in the endothelial tight junctions of the human BBB[7].

Self-Validating Step-by-Step Methodology
  • Stock Preparation: Dissolve test compounds in 100% DMSO to a 10 mM concentration. Dilute to 500 µM in PBS (pH 7.4) to create the Donor Solution. Causality: Keeping final DMSO ≤ 5% prevents the solvent from artificially degrading the integrity of the lipid membrane[7].

  • Artificial Membrane Assembly: Carefully pipette 5 µL of the BBB Lipid Solution (porcine brain lipids in dodecane) directly onto the porous PVDF membrane of the 96-well Donor plate[7]. Critical Step: Avoid puncturing the membrane; the lipid must form a uniform artificial bilayer across the pores via capillary action.

  • Compartment Loading: Add 200 µL of the 500 µM Donor Solution to the Donor plate wells. Add 300 µL of blank PBS (pH 7.4) to the Acceptor plate wells[7].

  • Sandwich Incubation: Carefully lower the Donor plate into the Acceptor plate, ensuring the liquid menisci make contact without trapping air bubbles. Incubate the assembled sandwich at 37°C for 16–18 hours in a humidified chamber to prevent evaporation[7].

  • Quantification & Mass Balance (Self-Validation): Separate the plates. Quantify the concentration of the compound in both the Donor and Acceptor wells using LC-MS/MS. Causality: By calculating mass balance, you validate that the compound successfully permeated the membrane rather than non-specifically binding to the PVDF filter or precipitating out of solution.

  • Permeability Calculation: Calculate the effective permeability coefficient ( Pe​ ). Compounds with Pe​>4.0×10−6 cm/s are generally classified as highly BBB permeable (CNS+), while those <2.0×10−6 cm/s are restricted (CNS-)[8].

PAMPA_Workflow PrepDonor 1. Donor Plate Prep (Test Cpd in PBS/DMSO) Lipid 3. Membrane Assembly (Porcine Brain Lipid in Dodecane) PrepDonor->Lipid PrepAcceptor 2. Acceptor Plate Prep (Blank PBS Buffer) PrepAcceptor->Lipid Incubate 4. Incubation (16-18h at 37°C) Lipid->Incubate Sandwich Assembly Analyze 5. LC-MS Analysis (Quantify Donor & Acceptor) Incubate->Analyze Separate Plates Calculate 6. Permeability (Pe) Calculation & Validation Analyze->Calculate Mass Balance Check

Caption: Step-by-step experimental workflow for the PAMPA-BBB permeability assay.

References

  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design , Benchchem. 1

  • Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design , Benchchem. 2

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties , PMC (NIH). 3

  • Endocyclic Trisubstituted Hydroxylamine Isosteres of Basic Amines for ADME Modulation and Reduction of hERG Activity , ACS Medicinal Chemistry Letters. 5

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates , Frontiers. 6

  • Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK , PMC (NIH). 4

  • PMBBB - BioAssay Systems (PAMPA-BBB Kit Protocol) , BioAssay Systems. 7

  • Prediction of BBB permeability using PAMPA assay , IOMCWorld. 8

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Validation

Bridging the Digital and the Biological: A Comparative Guide to In Silico and In Vitro Analyses of Novel Piperidinone Analogs

For Immediate Release In the relentless pursuit of novel therapeutics, the journey from concept to clinic is both arduous and resource-intensive. Piperidinone analogs, a class of heterocyclic compounds, have emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

In the relentless pursuit of novel therapeutics, the journey from concept to clinic is both arduous and resource-intensive. Piperidinone analogs, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The efficient development of these potent molecules hinges on the synergistic integration of computational (in silico) and laboratory-based (in vitro) methodologies. This guide provides a comprehensive comparison of these two fundamental approaches, offering insights into their respective strengths, limitations, and the critical interplay that accelerates drug discovery.

The Digital Crucible: In Silico Prediction of Biological Activity

In silico analysis serves as the first crucial step in modern drug design, enabling researchers to predict the biological potential of novel compounds before they are even synthesized. This computational prescreening saves invaluable time and resources by prioritizing candidates with the highest probability of success.

Core In Silico Methodologies

The in silico evaluation of novel piperidinone analogs typically involves a multi-faceted approach:

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (the piperidinone analog) when bound to a specific protein target. By simulating the binding process, researchers can estimate the binding affinity and identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This provides a rational basis for understanding the compound's potential mechanism of action.[4][5]

  • ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical pharmacokinetic properties that determine the ultimate success of a drug candidate. In silico models can predict these properties based on the chemical structure of the analog, flagging potential liabilities early in the discovery process.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[5] By analyzing the physicochemical properties that contribute to potency, these models can guide the design of more effective analogs.

Illustrative In Silico Workflow

The following diagram outlines a typical in silico workflow for the evaluation of novel piperidinone analogs.

in_silico_workflow cluster_design Compound Design cluster_screening Virtual Screening & Prediction cluster_analysis Data Analysis & Selection start Virtual Library of Piperidinone Analogs docking Molecular Docking (Target Protein) start->docking admet ADMET Prediction start->admet analysis Analysis of Predicted Binding Affinities & ADMET Profiles docking->analysis admet->analysis qsar QSAR Analysis qsar->analysis selection Selection of Promising Candidates for Synthesis analysis->selection

Caption: A generalized workflow for the in silico evaluation of piperidinone analogs.

The Litmus Test: In Vitro Validation of Biological Efficacy

While in silico methods provide powerful predictive insights, in vitro experiments are indispensable for validating these predictions and providing concrete evidence of biological activity. These laboratory-based assays serve as the "ground truth" in the early stages of drug discovery.

Key In Vitro Experimental Protocols

The in vitro assessment of piperidinone analogs is tailored to their intended therapeutic application. Common experimental approaches include:

  • Synthesis of Piperidinone Analogs: The journey begins with the chemical synthesis of the prioritized compounds. A common and versatile method is the Mannich condensation reaction, which involves the reaction of an aldehyde, a ketone, and an amine.[6][7]

  • Anticancer Activity:

    • Cell Viability Assays (e.g., MTT Assay): These assays are fundamental for determining the cytotoxic effects of the analogs on various cancer cell lines.[8][9] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, for instance, measures the metabolic activity of cells, which is proportional to the number of viable cells.[9]

    • Apoptosis Assays: To understand the mechanism of cell death, researchers often investigate whether the compounds induce apoptosis (programmed cell death), a hallmark of many effective anticancer agents.[9]

  • Antimicrobial Activity:

    • Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[1]

    • Disk Diffusion Assay: In this qualitative test, a paper disk impregnated with the compound is placed on an agar plate inoculated with bacteria. The size of the zone of inhibition around the disk indicates the compound's antibacterial efficacy.[1]

Targeted Signaling Pathway

Many piperidinone analogs exert their anticancer effects by modulating specific signaling pathways involved in cell growth and survival. The JAK/STAT pathway is one such critical target.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation dimer STAT Dimer stat->dimer Dimerization dna DNA dimer->dna Translocation transcription Gene Transcription (Proliferation, Survival) dna->transcription ligand Cytokine ligand->receptor inhibitor Piperidinone Analog inhibitor->jak Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by a novel piperidinone analog.

Synthesizing the Data: The In Silico-In Vitro Feedback Loop

The true power of a modern drug discovery pipeline lies in the iterative and synergistic relationship between in silico and in vitro approaches. In silico predictions guide the selection of compounds for synthesis and in vitro testing. The experimental results, in turn, are used to refine and improve the computational models, creating a powerful feedback loop that accelerates the discovery of potent and selective drug candidates.

Comparative Analysis: A Case Study

To illustrate this synergy, consider the development of novel piperidinone analogs as potential anticancer agents targeting a specific kinase.

Parameter In Silico Prediction (Analog X) In Vitro Result (Analog X)
Binding Affinity (Target Kinase) High (-9.5 kcal/mol)Low (IC50 = 0.5 µM)
Cell Viability (Cancer Cell Line) Predicted High PotencyHigh Potency (GI50 = 1.2 µM)
ADMET Profile Favorable (e.g., good oral bioavailability)To be determined in later stages

In this hypothetical example, the strong correlation between the predicted high binding affinity and the potent inhibition of the target kinase and cancer cell growth in vitro provides confidence in the computational model and validates Analog X as a promising lead candidate.

feedback_loop in_silico In Silico Modeling synthesis Chemical Synthesis in_silico->synthesis Prioritize Candidates in_vitro In Vitro Testing synthesis->in_vitro Provide Compounds sar Structure-Activity Relationship (SAR) in_vitro->sar Generate Biological Data sar->in_silico Refine Models

Caption: The synergistic feedback loop between in silico and in vitro studies.

Conclusion

The development of novel piperidinone analogs as therapeutic agents is significantly enhanced by the strategic integration of in silico and in vitro methodologies. In silico approaches provide a rapid and cost-effective means of prioritizing promising candidates, while in vitro experiments offer the essential biological validation. The iterative feedback between these two domains creates a powerful engine for drug discovery, accelerating the journey from initial concept to potentially life-saving medicines.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]

  • Synthesis,Characterization, Biological Evaluation and anti corrosion activity of some new bis-piperidone Derivatives. (2012). International Journal of Advanced Biological and Biomedical Research, 1(2), 186-196.
  • Manikandan, D., Krishnaraj, K., & Nanjan, M. J. (2012). Synthesis and Biological Evaluation of some Substituted 4-Piperidones. International Journal of ChemTech Research, 4(2), 532-538.
  • Synthesis and biological evaluation of some substituted 4-Piperidones. (n.d.).
  • Innovative piperidone derivatives: a new horizon in Potent anticancer therapeutics. (2024). ijamscr.
  • Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. (2014). Archiv der Pharmazie, 347(6), 407-414.
  • piperidone analogs: synthesis and their diverse biological applications. (n.d.).
  • Synthesis and Evaluation of Curcumin-Related Compounds Containing Benzyl Piperidone for Their Effects on Human Cancer Cells. (2014). Chemical and Pharmaceutical Bulletin, 62(1), 51-58.
  • Anticancer Efficacy of a Difluorodiarylidenyl Piperidone (HO-3867) in Human Ovarian Cancer Cells and Tumor Xenografts. (2010). Molecular Cancer Therapeutics, 9(5), 1183-1194.
  • Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones. (2022). Molecules, 27(24), 8968.
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances, 12(48), 31235-31263.
  • NOVEL PIPERIDONE DERIVATIVES: SYNTHESIS, SPECTRAL AND EVALUATION. (2011). International Journal of Drug Development and Research, 3(2), 122-127.
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2022). Molecules, 27(17), 5585.
  • Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones. (2022). Molecules, 27(24), 8968.
  • In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. (2012). Medicinal Chemistry, 8(5), 849-856.
  • Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. (2022). Molecules, 27(10), 3249.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2021). RSC Medicinal Chemistry, 12(4), 586-595.
  • Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. (2014). ACS Medicinal Chemistry Letters, 5(8), 903-908.
  • Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. (2016). Structural Chemistry, 27(3), 779-791.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2021). RSC Medicinal Chemistry.
  • In silico Based Structural Analysis of Some Piperidine Analogs as Farnesyltransferase Inhibitors. (2012). Medicinal Chemistry, 8(5), 849-856.
  • Design of the targeted piperidone‐piperazine conjugates. (n.d.).
  • Synthesis and antibacterial activity of 4-piperidone curcumin analogues against gram-positive and gram-negative bacteria. (2020). Research Journal of Pharmacy and Technology, 13(10), 4765-4769.
  • Essential structural features of piperidone analogues. (n.d.).
  • Piplartine Synthetic Analogs: In Silico Analysis and Antiparasitic Study against Trypanosoma cruzi. (2023). Molecules, 28(21), 7258.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride

This guide provides essential safety and logistical information for the handling of (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride (CAS 2940879-55-8). As the toxicological properties of this specific compound have...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling of (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride (CAS 2940879-55-8). As the toxicological properties of this specific compound have not been thoroughly investigated, a cautious approach based on its chemical structure and the known hazards of similar piperidine derivatives is paramount.[1][2] This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure procedural excellence in the laboratory.

Pre-Handling Risk Assessment: Understanding the Compound

(5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride is a piperidinone derivative.[3] The dihydrochloride salt form generally enhances water solubility and stability.[3] However, this also suggests the compound is likely hygroscopic, meaning it can readily absorb moisture from the air.[4] Due to its structural similarity to other piperidine compounds, it should be handled as a potentially hazardous substance.

Inferred Hazard Profile (Based on Piperidine Derivatives):

  • Acute Toxicity: Potentially harmful or fatal if swallowed, inhaled, or in contact with skin.[5][6]

  • Corrosivity: May cause severe skin burns and serious eye damage.[5][6]

  • Flammability: While the dihydrochloride salt is less likely to be flammable than its free-base counterpart, caution is still advised.[5][6]

  • Hygroscopicity: As a salt, it is likely to absorb moisture, which can affect its physical and chemical properties.[4]

A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the minimum required PPE for handling (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride.

Body PartRequired PPERationale
Eyes & Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles.[5]
Hands Chemically resistant gloves (e.g., nitrile rubber)Prevents skin contact.[5]
Body Flame-retardant lab coat or chemical-resistant apronProtects against spills and splashes.[5]
Respiratory NIOSH-approved respiratorRequired to prevent inhalation of the powder, especially when handling outside of a fume hood.[1]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat/Apron Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (outer pair if double-gloving) Doff2 2. Lab Coat/Apron Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential process for correctly putting on and taking off Personal Protective Equipment.

Safe Handling Procedures: A Step-by-Step Approach

All handling of (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]

Step 1: Preparation

  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary equipment and reagents before introducing the compound.

  • Designate a specific area within the fume hood for handling.

  • Have spill control materials readily available.

Step 2: Weighing and Transfer

  • Due to its likely hygroscopic nature, it is advisable to handle this compound in an inert atmosphere, such as a glove box, if precise quantities are required and exposure to moisture needs to be minimized.[4][7][8]

  • If a glove box is unavailable, work swiftly in the fume hood to minimize exposure to ambient air.

  • Use a non-sparking spatula for solid transfers.[9]

  • Avoid creating dust. If the compound is a fine powder, carefully scoop it rather than pouring it from a height.[1]

Step 3: In-Use and Reactions

  • When dissolving the compound, add it slowly to the solvent to control any potential exothermic reactions.

  • Keep the container tightly closed when not in use.[10]

Decision Tree for Handling Environment

Handling_Environment Start Is the compound hygroscopic or air-sensitive? Glovebox Use a Glove Box or Schlenk Line Start->Glovebox Yes FumeHood Work in a Chemical Fume Hood Start->FumeHood No Yes Yes No No

Sources

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